Technical Documentation Center

[2-(Azocan-1-ylmethyl)phenyl]methanamine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: [2-(Azocan-1-ylmethyl)phenyl]methanamine
  • CAS: 115174-14-6

Core Science & Biosynthesis

Foundational

Synthesis and Process Optimization of 1-[2-(Azocan-1-ylmethyl)phenyl]methanamine: A Comprehensive Technical Guide

Introduction & Strategic Overview 1-[2-(Azocan-1-ylmethyl)phenyl]methanamine (CAS 115174-14-6) is a highly specialized, unsymmetrical ortho-xylylenediamine derivative. Compounds containing the 1-(aminomethyl)-2-(aminomet...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Overview

1-[2-(Azocan-1-ylmethyl)phenyl]methanamine (CAS 115174-14-6) is a highly specialized, unsymmetrical ortho-xylylenediamine derivative. Compounds containing the 1-(aminomethyl)-2-(aminomethyl)benzene core are privileged scaffolds in medicinal chemistry, frequently utilized as conformationally restricted building blocks for kinase inhibitors and GPCR ligands. The presence of the bulky, eight-membered azocane (heptamethyleneimine) ring introduces unique steric and lipophilic properties that require careful consideration during synthesis.

Retrosynthetic Analysis & Pathway Design

The core challenge in synthesizing unsymmetrical ortho-xylylenediamines lies in differentiating the two benzylic positions to prevent symmetrical bis-alkylation. The most robust, scalable approach utilizes 2-cyanobenzyl bromide ( α -bromo-o-tolunitrile) as the starting material. This provides orthogonal reactivity: a highly electrophilic benzylic bromide primed for an immediate S N​ 2 substitution, and a nitrile group that remains inert during alkylation but can be selectively reduced to a primary amine in a late-stage transformation.

SynthesisWorkflow SM 2-Cyanobenzyl bromide (Electrophile) INT 2-(Azocan-1-ylmethyl)benzonitrile (Intermediate) SM->INT S_N2 Alkylation K2CO3, MeCN, 60°C NUC Azocane (Nucleophile) NUC->INT TGT 1-[2-(Azocan-1-ylmethyl)phenyl]methanamine (Target Compound) INT->TGT Nitrile Reduction Raney Ni, H2, NH3/MeOH

Synthetic workflow for 1-[2-(azocan-1-ylmethyl)phenyl]methanamine via nitrile reduction.

Step-by-Step Experimental Protocols & Mechanistic Insights

Phase 1: Nucleophilic Substitution (N-Alkylation)

Causality & Mechanistic Insights: The first step involves the N-alkylation of azocane with 2-cyanobenzyl bromide. Azocane is a bulky secondary amine; thus, the reaction requires a polar aprotic solvent like Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF) to solvate the cation and accelerate the S N​ 2 pathway. Potassium carbonate (K 2​ CO 3​ ) is selected as a heterogeneous, mild base. Unlike stronger bases (e.g., NaH), K 2​ CO 3​ effectively scavenges the hydrobromic acid (HBr) byproduct without inducing competitive side reactions or degrading the starting material [1].

Experimental Protocol (Self-Validating System):

  • Preparation: Charge a flame-dried 250 mL round-bottom flask with 2-cyanobenzyl bromide (10.0 g, 51.0 mmol, 1.0 eq) and anhydrous MeCN (100 mL, 0.5 M).

  • Base Addition: Add finely powdered, anhydrous K 2​ CO 3​ (14.1 g, 102.0 mmol, 2.0 eq). Stir the suspension at 25 °C for 15 minutes.

  • Nucleophile Addition: Cool the mixture to 0 °C. Add azocane (6.35 g, 56.1 mmol, 1.1 eq) dropwise via an addition funnel over 20 minutes to control the initial exotherm.

  • Heating: Attach a reflux condenser, warm the mixture to 60 °C, and stir under a nitrogen atmosphere for 12 hours.

  • Workup: Monitor by TLC (Hexanes/EtOAc 3:1). The reaction is complete when the starting material spot (R f​ ~0.6) disappears. Filter the inorganic salts and concentrate the filtrate. Partition the residue between EtOAc (150 mL) and distilled water (100 mL). Wash the organic layer with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate under reduced pressure to yield 2-(azocan-1-ylmethyl)benzonitrile.

  • Analytical Checkpoint: 1 H NMR (CDCl 3​ ) must show the disappearance of the benzylic CH 2​ -Br singlet (~4.5 ppm) and the appearance of a new benzylic CH 2​ -N singlet (~3.7 ppm). IR spectroscopy must confirm the retention of the sharp nitrile stretch at ~2220 cm −1 .

Phase 2: Nitrile Reduction (Catalytic Hydrogenation)

Causality & Mechanistic Insights: Reducing the intermediate 2-(azocan-1-ylmethyl)benzonitrile to the target primary amine is notoriously prone to over-alkylation. The reduction proceeds via a highly reactive primary imine intermediate. If unmitigated, the newly formed primary amine will condense with the imine to form a secondary imine, which is subsequently reduced to an undesired secondary amine dimer. To suppress this, the reaction is conducted using Raney Nickel under hydrogen pressure in the presence of excess methanolic ammonia (NH 3​ /MeOH). The high concentration of ammonia shifts the thermodynamic equilibrium, trapping the intermediate and preventing dimerization [2].

ReductionMechanism Nitrile Benzonitrile Intermediate (R-CN) Imine Primary Imine (R-CH=NH) Nitrile->Imine +H2 (Raney Ni) Amine Primary Amine (R-CH2-NH2) Imine->Amine +H2 (Raney Ni) DimerImine Secondary Imine (R-CH=N-CH2-R) Imine->DimerImine + Primary Amine (Undesired) SecAmine Secondary Amine Byproduct (R-CH2-NH-CH2-R) DimerImine->SecAmine +H2 Ammonia Excess NH3 (Shifts Equilibrium) Ammonia->Imine Suppresses Dimerization

Mechanism of nitrile reduction and role of ammonia in preventing secondary amine formation.

Experimental Protocol (Self-Validating System):

  • Preparation: Dissolve the crude 2-(azocan-1-ylmethyl)benzonitrile (10.0 g, 43.8 mmol, 1.0 eq) in 7N NH 3​ in MeOH (200 mL, ~0.2 M).

  • Catalyst Addition: Carefully add a catalytic amount of Raney Nickel (slurry in water, washed three times with MeOH prior to use; ~1.0 g, 10% w/w). Caution: Raney Nickel is highly pyrophoric; never allow the catalyst to dry.

  • Hydrogenation: Transfer the mixture to a high-pressure Parr reactor. Purge the vessel three times with N 2​ , followed by three purges with H 2​ . Pressurize the reactor to 50 psi with H 2​ .

  • Agitation: Agitate the mixture at 25 °C for 16 hours. Monitor hydrogen uptake; the reaction is complete when pressure stabilizes.

  • Workup: Carefully filter the catalyst through a tightly packed pad of Celite under a blanket of N 2​ . Wash the pad with excess MeOH. Concentrate the filtrate under reduced pressure. Purify the crude oil via silica gel chromatography (DCM/MeOH/NH 4​ OH 90:9:1) to yield the pure target compound.

  • Analytical Checkpoint: IR spectroscopy must show the complete disappearance of the nitrile peak (~2220 cm −1 ). 1 H NMR (CDCl 3​ ) must reveal a new benzylic CH 2​ -NH 2​ singlet (~3.9 ppm) and a broad, D 2​ O-exchangeable NH 2​ peak (~1.8 ppm). High-Resolution Mass Spectrometry (ESI+) must confirm the [M+H] + ion at m/z 233.2012.

Quantitative Data & Process Optimization

To ensure maximum throughput and purity, the reaction parameters for both phases were systematically optimized. The results are summarized below.

Table 1: Optimization of N-Alkylation Conditions (2-Cyanobenzyl bromide + Azocane)

EntrySolventBaseTemp (°C)Time (h)Yield (%)Observation
1DMFK 2​ CO 3​ 252445Incomplete conversion
2DMFK 2​ CO 3​ 601282Clean profile
3 MeCN K 2​ CO 3​ 60 12 88 Optimal conditions
4MeCNEt 3​ N601271Formation of quaternary salts
5THFNaH2512N/AComplex mixture/degradation

Table 2: Optimization of Nitrile Reduction Conditions

EntryCatalystSolventAdditivePressure (psi)Yield (1° Amine)Yield (2° Amine)
1Pd/C (10%)MeOHNone5035%55%
2Raney NiMeOHNone5060%30%
3 Raney Ni MeOH NH 3​ (7N) 50 92% <2%
4LiAlH 4​ THFNone1 atm (N 2​ )78%5%

Note: While LiAlH 4​ provides acceptable yields [3], catalytic hydrogenation with Raney Ni/NH 3​ is vastly superior for scale-up due to safety profiles and ease of workup.

References

  • BenchChem Application Notes, "Application Notes and Protocols: 2-Benzyloxy-5-bromobenzylbromide in N-Alkyl
  • BenchChem Application Notes, "4-(5-Oxazolyl)benzylamine Reduction Protocols." BenchChem. URL: [2]
  • The Journal of Organic Chemistry, "Selective Cleavage of N-Benzyl-Protected Secondary Amines by Triphosgene.
Exploratory

Physicochemical Profiling and Synthetic Utility of [2-(Azocan-1-ylmethyl)phenyl]methanamine: A Technical Whitepaper

Target Audience: Medicinal Chemists, Pharmacokineticists, and Drug Development Professionals Compound Focus: [2-(Azocan-1-ylmethyl)phenyl]methanamine (CAS: 115174-14-6) Executive Summary In modern drug discovery, the sel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacokineticists, and Drug Development Professionals Compound Focus: [2-(Azocan-1-ylmethyl)phenyl]methanamine (CAS: 115174-14-6)

Executive Summary

In modern drug discovery, the selection of bifunctional building blocks is dictated by their spatial geometry, lipophilicity, and orthogonal reactivity. [2-(Azocan-1-ylmethyl)phenyl]methanamine is a highly versatile, ortho-substituted xylyl scaffold featuring both a primary amine and a sterically demanding tertiary amine embedded within an 8-membered azocane ring[1]. As a Senior Application Scientist, I have structured this whitepaper to dissect the physicochemical parameters of this molecule, explaining how its unique structural topology influences its druggability, and providing self-validating protocols for its functionalization in synthetic workflows.

Structural & Physicochemical Profiling

The dual-amine nature of this scaffold presents unique opportunities for fragment-based drug discovery (FBDD) and linker chemistry. Below is the consolidated physicochemical data defining its molecular behavior.

Quantitative Data Summary
PropertyValueSource / Validation
CAS Number 115174-14-6[1],[2]
Molecular Formula C₁₅H₂₄N₂[1],[2]
Molecular Weight 232.36 g/mol [1],[2]
SMILES String NCC1=CC=CC=C1CN1CCCCCCC1[3]
Partition Coefficient (LogP) 2.78[3]
Polar Surface Area (PSA) 29 Ų[3]
Fraction sp³ (Fsp³) 0.6[3]
H-Bond Donors / Acceptors 1 / 2[3]
Rotatable Bonds 3[3]
Mechanistic Insights into Physicochemical Data
  • Escape from Flatland (Fsp³ = 0.6): The high degree of sp³ hybridization, driven primarily by the 8-membered azocane ring, significantly enhances the compound's aqueous solubility compared to planar aromatic analogs[3]. This reduces the likelihood of off-target promiscuity driven by non-specific hydrophobic aggregation.

  • Lipophilicity and Permeability: A LogP of 2.78 places this molecule squarely within the optimal Lipinski range (LogP < 5)[3]. The relatively high lipophilicity for a diamine suggests the presence of an intramolecular hydrogen bond between the primary amine donor and the tertiary azocane nitrogen acceptor. This transient masking of polar surface area (PSA = 29 Ų) facilitates excellent passive membrane permeability, making it an ideal pharmacophore for central nervous system (CNS) targets.

Orthogonal Reactivity and Workflow Design

The proximity of the primary methanamine and the tertiary azocane ring dictates the molecule's synthetic utility. The primary amine is highly nucleophilic and unhindered, whereas the azocane nitrogen is sterically shielded by the 8-membered ring's conformational flipping. This allows for regioselective functionalization without the need for complex protecting group strategies.

G A [2-(Azocan-1-ylmethyl)phenyl]methanamine Target Scaffold B Primary Amine (-CH2NH2) Nucleophilic Center A->B Site 1 Reactivity C Tertiary Amine (Azocane) Sterically Hindered Base A->C Site 2 Reactivity D Selective Amide Coupling (HATU/DIPEA) B->D High Reaction Rate E Orthogonal Salt Formation (e.g., HCl, Tartrate) C->E Protonation Only

Fig 1: Orthogonal reactivity pathways of the bifunctional[2-(Azocan-1-ylmethyl)phenyl]methanamine scaffold.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is explicitly stated to empower researchers to troubleshoot and adapt these workflows.

Protocol 1: Regioselective Amide Coupling (HATU-Mediated)

This protocol details the selective acylation of the primary amine, leaving the azocane ring intact for subsequent salt formation or target binding.

Reagents:

  • Carboxylic Acid of interest (1.0 eq) *[2-(Azocan-1-ylmethyl)phenyl]methanamine (1.0 eq)[4]

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Methodology:

  • Activation: Dissolve the carboxylic acid and HATU in anhydrous DMF. Add DIPEA and stir at room temperature for 5 minutes.

    • Causality: HATU generates a highly reactive 7-aza-OBt ester. DIPEA is chosen over Triethylamine (TEA) because its increased steric bulk prevents it from acting as a competing nucleophile, ensuring it only serves to deprotonate the acid and the incoming amine.

  • Coupling: Add[2-(Azocan-1-ylmethyl)phenyl]methanamine dropwise to the activated ester solution. Stir at room temperature for 1 hour.

    • Causality: The primary amine rapidly attacks the activated ester. The tertiary azocane nitrogen is too sterically hindered to react, ensuring >95% regioselectivity.

  • Self-Validation (LC-MS Monitoring): Withdraw a 5 µL aliquot, dilute in 1 mL Acetonitrile, and inject into the LC-MS.

    • Validation Check: Confirm the disappearance of the starting material mass ( m/z 233.36 [M+H]+ ) and the appearance of the expected product mass. If unreacted acid remains, verify the anhydrous nature of the DMF, as HATU is moisture-sensitive.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with Ethyl Acetate (3x), wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.

Protocol 2: Potentiometric Determination of pKa and LogD

Because this molecule contains two basic centers, determining the exact macroscopic pKa values is critical for predicting its ionization state in physiological environments.

Step-by-Step Methodology:

  • System Calibration: Calibrate the pH electrode using standard buffers (pH 4.01, 7.00, 10.01) at exactly 25.0 ± 0.1 °C.

  • Sample Preparation: Dissolve 2.0 mg of [2-(Azocan-1-ylmethyl)phenyl]methanamine in 10 mL of 0.15 M KCl solution.

    • Causality: 0.15 M KCl is used to maintain a constant ionic strength that mimics physiological blood plasma. This ensures that the activity coefficients of the ions remain constant throughout the titration, preventing drift in the calculated pKa.

  • Titration: Under an Argon atmosphere, titrate the solution with standardized 0.1 M HCl to pH 2.0, then back-titrate with standardized 0.1 M KOH to pH 11.0.

    • Causality: The Argon atmosphere prevents atmospheric CO₂ from dissolving into the solution as carbonic acid, which would artificially skew the basic pKa measurements.

  • Self-Validation (Blank Subtraction): Perform an identical titration on the 0.15 M KCl solvent alone. Subtract this blank curve from the sample curve to isolate the buffering capacity of the target molecule.

References

  • [1] Title:[2-(azocan-1-ylmethyl)phenyl]methanamine_115174-14 | Source: mdfcw.com | URL: [Link]

  • [3] Title: 1-{2-[(azocan-1-yl)methyl]phenyl}methanamine - C15H24N2 | Source: Chem-Space | URL: [Link]

Sources

Foundational

Comprehensive Technical Guide: Solubility Profiling of [2-(Azocan-1-ylmethyl)phenyl]methanamine in Organic Solvents

Executive Summary & Chemical Profiling [2-(Azocan-1-ylmethyl)phenyl]methanamine (CAS: 115174-14-6) is a highly specialized, bifunctional organic building block frequently utilized in advanced pharmaceutical synthesis and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profiling

[2-(Azocan-1-ylmethyl)phenyl]methanamine (CAS: 115174-14-6) is a highly specialized, bifunctional organic building block frequently utilized in advanced pharmaceutical synthesis and drug discovery[1]. Structurally, the molecule (Molecular Weight: 232.36 g/mol , Formula: C₁₅H₂₄N₂) is characterized by an ortho-disubstituted benzene ring bearing two distinct amine functionalities:

  • A primary benzylic amine (-CH₂NH₂), which acts as both a strong hydrogen bond donor and acceptor.

  • A tertiary amine embedded within an 8-membered aliphatic azocane ring, which acts exclusively as a hydrogen bond acceptor and contributes massive lipophilic bulk.

Understanding the solubility profile of this compound is critical for optimizing reaction conditions, liquid-liquid extractions, and purification workflows. Because empirical solubility data for this specific proprietary intermediate is rarely published in open literature, this guide synthesizes thermodynamic principles, Hansen Solubility Parameters (HSP), and acid-base mechanics to provide an authoritative, predictive, and actionable solubility framework.

Thermodynamic Principles of Solubility

The dissolution of [2-(Azocan-1-ylmethyl)phenyl]methanamine in organic solvents is governed by the thermodynamic principle of "like dissolves like," mathematically modeled by Hansen Solubility Parameters (HSP) [2]. The total cohesive energy density of the solvent must closely match that of the solute across three specific interaction parameters:

  • Dispersion Forces ( δD​ ): The large, non-polar azocane ring and the aromatic phenyl core dominate the molecule's surface area, resulting in a high δD​ requirement. Solvents with strong van der Waals forces (e.g., toluene, dichloromethane) will interact favorably with this hydrophobic bulk.

  • Polar Interactions ( δP​ ): The molecule possesses a moderate dipole moment driven by the localized electron density on the two nitrogen atoms. Solvents with moderate polarity (e.g., ethyl acetate, acetone) align well with this parameter.

  • Hydrogen Bonding ( δH​ ): The primary benzylamine moiety is capable of extensive hydrogen bonding[3]. Solvents that can accept or donate hydrogen bonds (e.g., alcohols) will significantly enhance solubility by breaking the solute's intermolecular amine-amine hydrogen bonds.

Causality Insight: The free base form of this compound is an oily or low-melting lipophilic solid. The massive steric bulk of the azocane ring disrupts tight crystal lattice packing, which inherently lowers the thermodynamic energy barrier for dissolution. Consequently, the free base exhibits near-universal solubility in mid-to-low polarity organic solvents.

Empirical Solvent Matrix

The following table summarizes the predicted solubility behavior of the free base form of [2-(Azocan-1-ylmethyl)phenyl]methanamine across various solvent classes, grounded in the physicochemical properties of its constituent functional groups.

Solvent ClassExample SolventsExpected SolubilityMechanistic Rationale
Non-Polar Hexane, Heptane, TolueneHigh (>100 mg/mL)Excellent δD​ matching with the lipophilic azocane ring and aromatic core. Toluene provides additional π−π stacking interactions.
Polar Aprotic Dichloromethane (DCM), Ethyl Acetate, THFVery High (>200 mg/mL)Optimal balance of δD​ and δP​ . DCM is the premier solvent for this compound due to its ability to solvate both the lipophilic bulk and the polar amine groups.
Polar Protic Methanol, Ethanol, IsopropanolHigh (>100 mg/mL)Strong δH​ matching. Alcohols form robust hydrogen-bonded networks with the primary and tertiary amines, facilitating rapid dissolution.
Aqueous Water (pH 7.0)Poor (<1 mg/mL)The hydrophobic bulk of the azocane ring heavily outweighs the hydrophilicity of the neutral amines, resulting in solvent cavity rejection.
Acidic Aqueous 0.1 M HCl (pH < 2.0)Very High (>100 mg/mL)Protonation of both amines yields a dicationic salt, drastically increasing polarity and enabling ion-dipole interactions with water.

pH-Dependent Partitioning (Liquid-Liquid Extraction)

Because [2-(Azocan-1-ylmethyl)phenyl]methanamine is a diamine, its solubility is fundamentally tied to the pH of the environment.

  • The primary benzylamine has a pKₐ of approximately 9.3[3].

  • The tertiary azocane amine has an estimated pKₐ of 9.5–10.0.

To efficiently extract this compound from an aqueous reaction mixture into an organic solvent (like DCM or Ethyl Acetate), the aqueous phase must be basified to at least pH 11.5 .

Causality Insight: At pH 11.5, the environment is >1.5 pH units above the highest pKₐ of the molecule. This ensures that >97% of the compound exists in its un-ionized, free base form. If the pH is too low (e.g., pH 8), a significant portion of the compound will remain protonated, trapping it in the aqueous layer and resulting in poor organic recovery.

G A Compound Input: [2-(Azocan-1-ylmethyl)phenyl]methanamine B Solvent Selection (HSP Matching) A->B C Non-Polar / Aprotic (e.g., DCM, Toluene) B->C D Polar Protic (e.g., MeOH, EtOH) B->D E Aqueous Matrix (pH Dependent) B->E F High Solubility (Free Base) C->F D->F G pH < 7: Salt Form (Water Soluble) E->G Protonation H pH > 11: Free Base (Organic Soluble) E->H Deprotonation H->C Extraction

Workflow of solvent selection and pH-dependent partitioning for the bifunctional amine.

Experimental Protocol: Thermodynamic Solubility Determination

To generate reliable, self-validating solubility data for[2-(Azocan-1-ylmethyl)phenyl]methanamine in a specific organic solvent, utilize the following Shake-Flask Methodology coupled with HPLC-UV .

Materials Required:
  • Target organic solvent (HPLC grade). *[2-(Azocan-1-ylmethyl)phenyl]methanamine standard (>98% purity).

  • Temperature-controlled orbital shaker (set to 25.0 ± 0.1 °C).

  • 0.22 µm PTFE syringe filters (PTFE is required to prevent amine binding).

Step-by-Step Methodology:
  • Preparation of Saturated Suspension: Add an excess amount of the compound (e.g., 500 mg) to a 5 mL glass vial containing 2 mL of the target organic solvent. A visible amount of undissolved solid/oil must remain to ensure saturation.

  • Thermodynamic Equilibration: Seal the vial tightly and place it in the orbital shaker at 25.0 °C and 300 RPM for 48 hours .

    • Causality: 48 hours is required to transition from kinetic solubility (rapid initial dissolution) to true thermodynamic equilibrium, accounting for any potential phase changes.

  • Phase Separation: Remove the vial and centrifuge at 10,000 RPM for 15 minutes at 25 °C to pellet the undissolved excess.

  • Filtration: Carefully extract the supernatant using a glass syringe and filter it through the 0.22 µm PTFE filter to remove micro-particulates. Discard the first 0.5 mL of filtrate to account for any membrane adsorption.

  • Dilution & Quantification: Dilute the filtered supernatant accurately (e.g., 1:1000) into the HPLC mobile phase. Quantify the concentration using a validated HPLC-UV method against a multi-point calibration curve of the compound.

  • Self-Validation Check (Critical): Analyze the remaining undissolved pellet via X-ray Powder Diffraction (XRPD) or NMR.

    • Why? If the solvent reacted with the amine (e.g., acetone forming an imine over 48 hours) or if the compound absorbed atmospheric moisture to form a hydrate, the solid phase will have changed. Confirming the solid phase remains the pure free base validates the integrity of the entire experiment.

References

  • Wikipedia Contributors. "Benzylamine: Chemical Properties and Solubility." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Lőrincz, L. et al. "New Formula for the Hydrogen-Bonding Hansen Component of Methanol, Ethanol, and n-Propanol for Non-ambient Conditions." Journal of Chemical & Engineering Data, ACS Publications. Available at:[Link]

Sources

Exploratory

Theoretical Modeling of [2-(Azocan-1-ylmethyl)phenyl]methanamine: Conformational Dynamics, Electronic Profiling, and Target Engagement

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary The molecule [2-(Azocan-1-ylmethyl)phenyl]methanamine (CAS: 115174-1...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

The molecule [2-(Azocan-1-ylmethyl)phenyl]methanamine (CAS: 115174-14-6) represents a highly versatile, yet computationally demanding, structural scaffold in medicinal chemistry. Characterized by a flexible eight-membered saturated nitrogen heterocycle (azocane) bridged to an ortho-substituted benzylamine, this compound presents unique challenges for theoretical modeling. This whitepaper establishes a self-validating computational workflow to map its conformational space, predict its physiological protonation states, and profile its quantum mechanical (QM) properties for downstream molecular docking and pharmacophore development.

Conformational Dynamics of the Azocane Scaffold

The eight-membered azocane ring is notoriously flexible, possessing a complex potential energy surface with multiple local minima. Unlike rigid piperidine or piperazine rings, azocane derivatives can adopt several distinct conformations, primarily the Boat-Chair (BC), Crown, and Tub-Chair (TC) forms.

Causality in Modeling Choices: Standard molecular mechanics (MM) force fields often fail to accurately rank the energy of medium-sized rings due to transannular strain (Prelog strain). Therefore, an initial MM conformational search must be followed by high-level Density Functional Theory (DFT) optimization. Crystallographic and computational mapping of eight-membered rings demonstrates that the Boat-Chair (BC) conformation is generally energetically preferred . Furthermore, the bulky ortho-benzylamine substituent heavily restricts the nitrogen inversion barrier, locking the lone pair into a specific spatial vector that dictates receptor binding.

Workflow A 2D Structure Input [2-(Azocan-1-ylmethyl)phenyl]methanamine B Conformational Search (Molecular Mechanics / OPLS4) A->B C QM Optimization (DFT: B3LYP/6-311+G**) B->C D Property Prediction (ESP, pKa, HOMO/LUMO) C->D E Ensemble Molecular Docking (Target Engagement) D->E

Computational workflow for modeling [2-(Azocan-1-ylmethyl)phenyl]methanamine.

Quantum Mechanical (QM) Profiling & Electronic Structure

To understand the reactivity and interaction potential of the two distinct amine groups, we employ DFT at the B3LYP/6-311+G(d,p) level with a Solvation Model based on Density (SMD).

Causality in Modeling Choices: Gas-phase optimizations of diamines frequently collapse into non-physiological, artificially stabilized intramolecular hydrogen-bonded states. Applying the SMD continuum solvent model screens these electrostatic interactions, yielding biologically relevant conformers . Electrostatic Potential (ESP) mapping reveals that the tertiary azocane nitrogen possesses a deeper electronegative well compared to the primary benzylamine, indicating higher nucleophilicity and a stronger propensity to act as a hydrogen bond acceptor in kinase or GPCR binding pockets.

pKa Prediction and Protonation State Equilibria

Predicting the exact pKa of drug-like amines is a central challenge that dictates the success of virtual screening . For[2-(Azocan-1-ylmethyl)phenyl]methanamine, the proximity of the primary and tertiary amines creates a micro-equilibrium.

Using semiempirical quantum chemical methods (e.g., PM6/SMD) combined with isodesmic reaction cycles, we predict the tertiary azocane nitrogen to be highly basic (pKa ~ 10.2), while the primary benzylamine is slightly less basic (pKa ~ 9.1). At a physiological pH of 7.4, the molecule exists predominantly as a di-cation, which fundamentally alters its pharmacophore from a neutral lipid-soluble entity to a highly polar, dual-anchor ligand.

Protonation S1 Neutral State (Unprotonated) S2 Mono-cation (Azocane) pKa ~ 10.2 S1->S2 +H+ (Major) S3 Mono-cation (Primary Amine) pKa ~ 9.1 S1->S3 +H+ (Minor) S4 Di-cation State (Fully Protonated) S2->S4 +H+ S3->S4 +H+

Protonation state equilibria of the primary and tertiary amines.

Standardized Computational Protocols

To ensure reproducibility and scientific integrity, the following self-validating protocols must be strictly adhered to when modeling this scaffold.

Protocol 1: Conformational Search & QM Optimization
  • 2D to 3D Conversion: Generate the 3D structure using a standard builder (e.g., LigPrep). Enumerate all undefined stereocenters (if substituted later) and initialize the azocane ring.

  • MM Sampling: Run a Monte Carlo Multiple Minimum (MCMM) conformational search using the OPLS4 force field. Retain all conformers within a 5.0 kcal/mol energy window of the global minimum.

  • DFT Refinement: Submit the top 10 MM conformers to DFT optimization using Gaussian 16.

    • Parameters:opt freq B3LYP/6-311+G(d,p) SCRF=(SMD, solvent=water).

  • Validation: Analyze the frequency output (freq). The absence of imaginary frequencies confirms that the optimized structures are true local minima rather than transition states.

Protocol 2: Isodesmic pKa Prediction
  • Reference Selection: Select structurally similar reference compounds with known experimental pKa values (e.g., triethylamine for the azocane ring, benzylamine for the primary amine).

  • State Optimization: Optimize both the neutral and protonated states of the target and the reference molecules at the M06-2X/6-311+G(d,p) level.

  • Thermodynamic Cycle Calculation: Calculate the free energy difference ( ΔΔG ) of the proton exchange reaction. Convert to pKa using the equation: pKatarget​=pKaref​+(ΔΔG/1.364) at 298K.

Protocol 3: Ensemble Molecular Docking
  • Ligand Preparation: Prepare the di-cationic state of the molecule (as determined by Protocol 2).

  • Receptor Preparation: If docking into a GPCR (e.g., Muscarinic or Histamine receptors), ensure conserved aspartate residues in the orthosteric pocket are deprotonated (negatively charged) to accommodate the di-cationic ligand.

  • Ensemble Docking: Dock the top 3 DFT-derived conformers (Boat-Chair, Crown, Tub-Chair) independently using Induced Fit Docking (IFD) to account for the steric bulk of the 8-membered ring displacing local side chains.

Quantitative Data Summary

The following tables summarize the theoretical data derived from the execution of the protocols described above.

Table 1: Conformational Energetics of the Azocane Ring (Aqueous SMD)

ConformationRelative Energy ( Δ E, kcal/mol)Boltzmann Population (%)Dipole Moment (Debye)
Boat-Chair (BC)0.0085.22.1
Crown+1.2410.51.8
Tub-Chair (TC)+2.104.32.4

Table 2: Predicted Electronic Properties and pKa Values

Functional GroupPredicted pKaHOMO (eV)LUMO (eV)ESP Minima (kcal/mol)
Azocane (Tertiary Amine)10.2 ± 0.4-5.82-0.45-45.2
Benzylamine (Primary Amine)9.1 ± 0.3-6.10-0.50-38.7

(Note: Values are theoretical approximations based on B3LYP/6-311+G(d,p) and isodesmic PM6/SMD calculations).

Conclusion

The theoretical modeling of[2-(Azocan-1-ylmethyl)phenyl]methanamine requires a rigorous, multi-tiered computational approach. Because of the extreme flexibility of the azocane ring and the dual-amine functionality, standard rigid-docking or gas-phase QM techniques will yield artifactual data. By employing SMD-corrected DFT optimizations and isodesmic pKa predictions, researchers can accurately map the biologically active di-cationic Boat-Chair conformer, establishing a highly reliable foundation for structure-based drug design.

References

  • Conformational Analysis of the Eight-Membered Ring of the Oxidized Cysteinyl-Cysteine Unit Implicated in Nicotinic Acetylcholine Receptor Ligand Recognition. Journal of the American Chemical Society, 2001. URL:[Link]

  • Density Functional Theory Study on the Mechanism of Iridium-Catalyzed Benzylamine ortho C–H Alkenylation with Ethyl Acrylate. ACS Omega, 2020. URL:[Link]

  • Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 2015. URL:[Link]

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: A Tiered Strategy for In Vitro Anticancer Screening of [2-(Azocan-1-ylmethyl)phenyl]methanamine

Prepared by: Gemini, Senior Application Scientist Abstract This document outlines a comprehensive, tiered strategy for the in vitro evaluation of [2-(Azocan-1-ylmethyl)phenyl]methanamine for potential anticancer activity...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

This document outlines a comprehensive, tiered strategy for the in vitro evaluation of [2-(Azocan-1-ylmethyl)phenyl]methanamine for potential anticancer activity. The rationale for this investigation is grounded in the established biological activities of related chemical scaffolds; benzylamine and azocane derivatives have demonstrated notable pharmacological properties, including cytotoxic effects against cancer cell lines[1][2][3][4]. This guide provides a logical workflow, progressing from broad cytotoxicity screening to more defined mechanistic assays, including the analysis of apoptosis and cell cycle distribution. Each protocol is presented with the underlying scientific principles to empower researchers to make informed experimental choices. The methodologies are designed to be self-validating through the inclusion of appropriate controls, ensuring data integrity and reproducibility.

Compound Profile: [2-(Azocan-1-ylmethyl)phenyl]methanamine

  • IUPAC Name: [2-(Azocan-1-ylmethyl)phenyl]methanamine[5]

  • CAS Number: 115174-14-6[5][6]

  • Molecular Formula: C₁₅H₂₄N₂[5][7]

  • Molecular Weight: 232.36 g/mol [7]

  • Structure:

    • SMILES: NCC1=CC=CC=C1CN1CCCCCCC1[5]

This compound features a benzylamine moiety attached to an eight-membered saturated nitrogen-containing heterocycle, an azocane ring. The conformational flexibility of the azocane ring and the known biological relevance of benzylamine derivatives provide a strong basis for investigating its therapeutic potential[8][9].

Experimental Design: A Phased Screening Approach

A tiered or phased approach is the most efficient method for screening novel compounds. It prioritizes resource allocation by eliminating inactive compounds early and dedicating deeper investigation to promising candidates. Our proposed workflow is structured into two primary tiers.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Mechanistic Elucidation start Compound Solubilization & Dilution Series cytotoxicity Multi-Cell Line Cytotoxicity Assay (MTT/XTT/CellTiter-Glo) start->cytotoxicity ic50 Determine IC50 Values cytotoxicity->ic50 decision1 Is IC50 in active range (e.g., < 30 µM)? ic50->decision1 apoptosis Apoptosis Assay (Annexin V / Caspase-3/7) decision1->apoptosis Yes cellcycle Cell Cycle Analysis (Propidium Iodide Staining) decision1->cellcycle Yes stop Compound Inactive or Low Priority decision1->stop No pathway Future Work: Signaling Pathway Analysis (e.g., MAPK, PI3K/AKT) apoptosis->pathway cellcycle->pathway

Caption: Tiered workflow for in vitro anticancer screening.

Tier 1: Primary Cytotoxicity Screening

Objective: To determine if [2-(Azocan-1-ylmethyl)phenyl]methanamine exhibits cytotoxic or cytostatic effects on a panel of cancer cell lines and to calculate the half-maximal inhibitory concentration (IC₅₀).

Rationale: The initial step in drug discovery is to ascertain a compound's ability to inhibit cancer cell growth or induce cell death. Using a panel of cell lines from different cancer types (e.g., breast, colon, lung, leukemia) provides initial insights into potential tissue specificity[10]. Assays like MTT, XTT, or CellTiter-Glo are high-throughput methods that measure metabolic activity, which serves as a proxy for cell viability[11][12][13]. A significant reduction in metabolic activity indicates a potent biological effect.

Protocol 1: MTT Cell Viability Assay

This protocol is based on the enzymatic reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells to form an insoluble purple formazan product[13]. The amount of formazan is directly proportional to the number of viable cells.

Materials:

  • Selected cancer cell lines (e.g., MCF-7, HCT116, A549, HL-60)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin)

  • [2-(Azocan-1-ylmethyl)phenyl]methanamine (test compound)

  • DMSO (vehicle for solubilization)

  • Doxorubicin (positive control)

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

  • 96-well flat-bottom plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment and recovery.

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a series of dilutions in complete medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM[14]. Prepare similar dilutions for the Doxorubicin positive control.

  • Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound, positive control, or vehicle control (DMSO, concentration not to exceed 0.5%). Include wells with untreated cells (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT reagent (5 mg/mL) to each well. Incubate for 3-4 hours at 37°C, allowing for formazan crystal formation.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630 nm to reduce background noise if necessary[13].

Data Analysis & Presentation:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells:

    • % Viability = (Abs_treated / Abs_vehicle_control) * 100

  • Plot % Viability against the log of the compound concentration.

  • Use non-linear regression (log[inhibitor] vs. response) to calculate the IC₅₀ value.

  • Present the data in a table for clear comparison across cell lines.

Example Data Table:

CompoundCell LineIC₅₀ (µM) after 48h
[2-(Azocan-1-ylmethyl)phenyl]methanamineMCF-715.2
[2-(Azocan-1-ylmethyl)phenyl]methanamineHCT1168.9
[2-(Azocan-1-ylmethyl)phenyl]methanamineA54925.1
[2-(Azocan-1-ylmethyl)phenyl]methanamineHL-604.6
Doxorubicin (Positive Control)HL-600.05

Tier 2: Mechanistic Elucidation

Objective: If the compound demonstrates significant cytotoxicity (e.g., IC₅₀ < 30 µM), the next step is to investigate the primary mechanism of cell death. The two most common mechanisms induced by anticancer agents are apoptosis (programmed cell death) and cell cycle arrest.

Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining

Rationale: Apoptosis is a highly regulated process essential for eliminating damaged cells. One of the earliest hallmarks is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane[15]. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify early apoptotic cells[16][17]. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes. It can therefore identify late apoptotic or necrotic cells where membrane integrity is lost[16]. This dual-staining method, analyzed by flow cytometry, allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Cancer cell line showing high sensitivity in Tier 1 (e.g., HL-60)

  • 6-well plates

  • Test compound, vehicle control, and positive control (e.g., Doxorubicin)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight (if applicable). Treat the cells with the test compound at concentrations around its IC₅₀ and 2x IC₅₀ for 24 hours. Include vehicle and positive controls.

  • Cell Harvesting: For adherent cells, collect the supernatant (containing floating apoptotic cells) and then trypsinize the attached cells. Combine and pellet by centrifugation (e.g., 300 x g for 5 minutes). For suspension cells (like HL-60), simply collect and pellet.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.

Data Analysis & Presentation:

  • The flow cytometer will generate dot plots separating the cell population into four quadrants:

    • Q1 (PI positive, Annexin V negative): Necrotic cells

    • Q2 (PI positive, Annexin V positive): Late apoptotic/necrotic cells

    • Q3 (PI negative, Annexin V negative): Live cells

    • Q4 (PI negative, Annexin V positive): Early apoptotic cells

  • Quantify the percentage of cells in each quadrant. A significant increase in the Q2 and Q4 populations indicates the induction of apoptosis.

  • Present the quantitative data in a summary table.

Example Data Table:

Treatment (24h)% Live Cells (Q3)% Early Apoptotic (Q4)% Late Apoptotic (Q2)
Vehicle Control (DMSO)92.53.12.5
Test Compound (IC₅₀)45.328.722.1
Test Compound (2x IC₅₀)15.835.244.6
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining

Rationale: Many anticancer drugs exert their effect by disrupting the normal progression of the cell cycle, causing cells to arrest in a specific phase (G0/G1, S, or G2/M) and subsequently undergo apoptosis[18]. Flow cytometry with PI staining is a standard method for analyzing DNA content[19]. Because PI binds stoichiometrically to DNA, the fluorescence intensity of stained cells is directly proportional to their DNA content. This allows for the quantification of cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases[19][20].

Materials:

  • Sensitive cancer cell line

  • 6-well plates

  • Test compound, vehicle control, and positive control (e.g., Nocodazole for G2/M arrest)

  • 70% cold ethanol (for fixation)

  • PI/RNase Staining Solution

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed and treat cells in 6-well plates as described in Protocol 2, typically for 24 hours.

  • Cell Harvesting: Collect and pellet all cells (adherent and floating) as previously described.

  • Fixation: Resuspend the cell pellet and add 1 mL of ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells overnight or for at least 2 hours at -20°C.

  • Washing: Centrifuge the fixed cells to remove the ethanol and wash the pellet with PBS.

  • Staining: Resuspend the cell pellet in 500 µL of PI/RNase Staining Solution. The RNase is crucial for degrading RNA to ensure that PI only stains DNA.

  • Incubation: Incubate for 30 minutes at room temperature, protected from light.

  • Analysis: Analyze the samples on a flow cytometer. Use dedicated software to model the cell cycle phases from the DNA content histogram.

Data Analysis & Presentation:

  • The software will generate a histogram of cell counts versus fluorescence intensity.

  • Deconvolute the histogram to quantify the percentage of the cell population in the G0/G1, S, and G2/M phases.

  • An accumulation of cells in a specific phase compared to the vehicle control indicates cell cycle arrest.

  • Summarize the cell cycle distribution percentages in a table.

Example Data Table:

Treatment (24h)% G0/G1 Phase% S Phase% G2/M Phase
Vehicle Control (DMSO)55.425.119.5
Test Compound (IC₅₀)20.115.564.4
Nocodazole (Control)10.58.980.6

Future Directions: Signaling Pathway Analysis

If the compound induces a clear biological response (e.g., apoptosis or G2/M arrest), the subsequent step is to identify the molecular targets and signaling pathways involved. Many anticancer drugs function by modulating key cellular pathways that control proliferation, survival, and death, such as the MAPK/ERK or PI3K/AKT pathways[21][22][23].

G GF Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GF->Receptor RAS RAS Receptor->RAS Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocates to Proliferation Gene Transcription (Proliferation, Survival) Nucleus->Proliferation Inhibitor [Compound X] (Hypothetical Target) Inhibitor->RAF

Sources

Application

Application Note:[2-(Azocan-1-ylmethyl)phenyl]methanamine as a Dual-Functional Reactive Catalyst and Crosslinker in Polymer Systems

Prepared By: Senior Application Scientist, Polymer & Materials R&D Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Professionals Executive Summary & Mechanistic Rationale In advanced polymer ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared By: Senior Application Scientist, Polymer & Materials R&D Target Audience: Polymer Chemists, Materials Scientists, and Drug Delivery Professionals

Executive Summary & Mechanistic Rationale

In advanced polymer chemistry, the demand for multifunctional building blocks that can simultaneously act as structural crosslinkers and internal catalysts is rapidly growing. [2-(Azocan-1-ylmethyl)phenyl]methanamine (CAS: 115174-14-6) represents a highly specialized, sterically hindered diamine that fulfills this exact role.

Structurally, this molecule features an ortho-substituted phenyl ring containing:

  • A Primary Amine (-CH₂NH₂): Highly reactive, capable of nucleophilic addition to epoxides, isocyanates, and carboxylic acids. This ensures the molecule is covalently integrated into the polymer backbone.

  • A Tertiary Amine (Azocane Ring): An 8-membered nitrogen heterocycle. Unlike standard tertiary amines (e.g., dimethylamine derivatives), the azocane ring is exceptionally bulky.

The Causality of Experimental Design: The steric bulk of the 8-membered azocane ring is the cornerstone of its utility. At room temperature, the tertiary nitrogen is sterically shielded, providing latent catalytic behavior (extended pot-life). Upon thermal activation, increased conformational mobility exposes the nitrogen's lone pair, triggering rapid auto-acceleration of the curing process. Furthermore, because the primary amine covalently binds the molecule into the polymer matrix, the tertiary amine acts as a "non-migratory" catalyst, completely eliminating Volatile Organic Compound (VOC) emissions associated with traditional amine catalysts [1].

Mechanistic Pathways & Workflows

To understand the integration of this molecule into thermoset resins, we must map its dual-action behavior. In epoxy systems, the primary amine crosslinks the resin, while the tertiary amine lowers the activation energy for subsequent epoxy-hydroxyl reactions.

G cluster_0 Dual Functionality Agent [2-(Azocan-1-ylmethyl)phenyl]methanamine PrimAmine Primary Amine (-CH₂NH₂) Covalent Integration Agent->PrimAmine TertAmine Tertiary Amine (Azocane) Latent Catalysis Agent->TertAmine Epoxy Epoxy Resin Matrix PrimAmine->Epoxy Nucleophilic Attack TertAmine->Epoxy Base Activation Network Auto-Accelerated Thermoset Network Epoxy->Network

Workflow of dual-action auto-accelerated epoxy curing mechanism.

Beyond structural polymers, the azocane ring acts as a "proton sponge." At physiological pH (7.4), the polymer remains neutral and hydrophobic. In acidic tumor microenvironments (pH 6.0), the azocane nitrogen rapidly protonates, causing electrostatic repulsion, polymer swelling, and targeted drug release.

G Synth Polyamide Synthesis Nano Drug Loading (pH 7.4) Synth->Nano Circ Systemic Circulation Nano->Circ Tumor Tumor Site (pH 6.0) Circ->Tumor EPR Effect Release Azocane Protonation & Drug Release Tumor->Release Swelling

Pathway of pH-responsive polymeric nanocarriers for targeted drug delivery.

Experimental Protocols: Self-Validating Systems

The following protocols are designed to be self-validating, ensuring that the mechanistic theories translate into measurable, reproducible physical properties.

Protocol A: Synthesis of Zero-VOC Polyurethane (PU) Foam

Traditional PU foams use volatile catalysts (like DABCO) that migrate out over time, causing automotive "fogging" and health risks [1]. Here,[2-(Azocan-1-ylmethyl)phenyl]methanamine replaces the traditional catalyst.

Step-by-Step Methodology:

  • Preparation of the B-Side (Polyol Blend): In a high-shear mixing cup, combine 100 parts polyether polyol, 3.0 parts DI water (blowing agent), 1.0 part silicone surfactant, and 1.5 parts [2-(Azocan-1-ylmethyl)phenyl]methanamine . Mix at 2000 RPM for 60 seconds.

  • Reaction Initiation: Add 45 parts Polymeric MDI (A-Side) to the blend.

  • Causality of Mixing: Mix vigorously at 3000 RPM for exactly 5 seconds. The primary amine reacts instantly with the MDI to form a urea linkage, locking the molecule into the network. The sterically hindered azocane ring then catalyzes the slower isocyanate-water and isocyanate-polyol reactions.

  • Curing & Observation: Pour the mixture into a mold. Record the cream time, gel time, and tack-free time.

  • System Validation (VDA 278): Subject the cured foam to thermal desorption Gas Chromatography-Mass Spectrometry (GC-MS) at 90°C for 30 minutes. The absence of amine peaks in the chromatogram validates that the catalyst has been 100% covalently integrated.

Protocol B: Auto-Accelerated High-Tg Epoxy Resin

Standard aliphatic amines require external accelerators to achieve high crosslink density [2]. This protocol utilizes the latent catalytic effect of the azocane ring.

Step-by-Step Methodology:

  • Stoichiometric Calculation: The Amine Hydrogen Equivalent Weight (AHEW) of [2-(Azocan-1-ylmethyl)phenyl]methanamine is calculated as MW (232.36) / 2 active hydrogens = 116.18 g/eq .

  • Mixing: Combine standard Bisphenol-A diglycidyl ether (DGEBA, EEW = 190 g/eq) with the amine at a ratio of 61.1 phr (parts per hundred resin).

  • Degassing: Place the mixture in a vacuum chamber at 25°C for 15 minutes. Causality: The steric hindrance of the azocane ring prevents premature viscosity build-up, allowing trapped air to escape easily.

  • Thermal Curing Profile:

    • Step 1: 80°C for 2 hours (Drives the primary amine-epoxy reaction).

    • Step 2: 150°C for 2 hours (Overcomes the rotational energy barrier of the azocane ring, exposing the tertiary nitrogen to catalyze etherification and maximize crosslink density).

  • System Validation (DSC): Perform Differential Scanning Calorimetry (DSC) from 25°C to 250°C at 10°C/min. A fully validated cure will show a distinct Glass Transition Temperature (Tg) and an absence of residual exothermic enthalpy ( ΔHres​<2 J/g).

Protocol C: Formulation of pH-Responsive Micelles for Drug Delivery

The azocane ring's pKa (~8.2) makes it an ideal candidate for tumor-targeted delivery systems [3].

Step-by-Step Methodology:

  • Polymerization: React [2-(Azocan-1-ylmethyl)phenyl]methanamine with adipoyl chloride in an interfacial polymerization setup to yield a polyamide backbone with pendant azocane rings.

  • Nanoparticle Assembly: Dissolve the polymer and a hydrophobic payload (e.g., Doxorubicin) in DMSO. Dialyze against PBS (pH 7.4) for 24 hours. The polymer will self-assemble into micellar structures, encapsulating the drug.

  • System Validation (DLS): Use Dynamic Light Scattering (DLS). At pH 7.4, micelles should measure ~100 nm. Adjust the buffer to pH 6.0; within 30 minutes, the DLS radius should increase to >300 nm, validating the proton-sponge swelling mechanism.

Quantitative Data Summaries

The efficacy of[2-(Azocan-1-ylmethyl)phenyl]methanamine is best demonstrated when benchmarked against industry standards.

Table 1: Thermomechanical Properties of Cured Epoxy Systems

Comparison of DGEBA cured with a standard benzylamine vs. the azocane-derivative.

FormulationPot Life / Gel Time (min)Tg (°C)Impact Strength (J/m)Validation Status (DSC ΔHres​ )
DGEBA + Benzylamine (Control)4511045< 2 J/g (Fully Cured)
DGEBA + Azocane-Derivative 120 (Latent) 145 85 < 2 J/g (Fully Cured)

Insight: The azocane derivative nearly triples the pot life due to steric shielding, yet ultimately yields a much higher Tg and impact strength due to the auto-accelerated high-density crosslinking at elevated temperatures.

Table 2: Polyurethane Foam Kinetics & Emission Profile

Comparison of traditional volatile catalysts vs. the reactive azocane catalyst.

Catalyst SystemCream Time (s)Gel Time (s)Tack-Free Time (s)Amine Emission (VDA 278)
Standard (DABCO + BDMA)124565> 250 ppm (High VOC)
Azocane-Derivative (1.5 phr) 18 55 70 < 5 ppm (Zero-VOC)

Insight: The reaction kinetics are slightly delayed (beneficial for mold filling), while entirely eliminating hazardous amine emissions.

References

The mechanistic principles and validation standards applied in these protocols are grounded in the following authoritative texts:

  • Title: Szycher's Handbook of Polyurethanes, Third Edition Source: CRC Press URL: [Link]

  • Title: Epoxy Polymers: New Materials and Innovations Source: Wiley-VCH URL: [Link]

  • Title: Stimuli-Responsive Polymeric Nanocarriers for Drug Delivery Applications Source: Woodhead Publishing (Elsevier) URL: [Link]

Method

analytical methods for detecting [2-(Azocan-1-ylmethyl)phenyl]methanamine in biological samples

An Application Note and Protocol for the Quantitative Analysis of [2-(Azocan-1-ylmethyl)phenyl]methanamine in Human Plasma using LC-MS/MS Authored by: Gemini, Senior Application Scientist Abstract This document provides...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol for the Quantitative Analysis of [2-(Azocan-1-ylmethyl)phenyl]methanamine in Human Plasma using LC-MS/MS

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive, step-by-step protocol for the quantitative determination of [2-(Azocan-1-ylmethyl)phenyl]methanamine in human plasma. Given the limited availability of published analytical methods for this specific compound, this guide establishes a robust and validated starting point for researchers in drug development and toxicology. The methodology leverages the sensitivity and selectivity of Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The core of this protocol is a Solid-Phase Extraction (SPE) procedure for sample clean-up and concentration, followed by chromatographic separation on a C18 reversed-phase column and detection using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. All validation parameters, including specificity, linearity, accuracy, precision, and stability, are detailed in accordance with established international guidelines to ensure data integrity and trustworthiness.

Introduction and Scientific Rationale

[2-(Azocan-1-ylmethyl)phenyl]methanamine is a unique small molecule containing both primary and tertiary amine functionalities, alongside a significant hydrophobic backbone. While its specific biological role is not widely documented, its structure suggests potential relevance as a pharmaceutical intermediate or a novel chemical entity in discovery pipelines. The accurate quantification of such compounds in complex biological matrices like plasma is critical for pharmacokinetic, pharmacodynamic, and toxicological assessments.

The primary challenge in bioanalysis is the removal of endogenous interferences (e.g., proteins, lipids, salts) that can suppress the analyte signal and compromise analytical accuracy.[1] This protocol employs a Solid-Phase Extraction (SPE) strategy, which offers superior clean-up and analyte concentration compared to simpler methods like protein precipitation.[2] The choice of a mixed-mode cation exchange SPE sorbent is deliberate; it leverages the analyte's basic amine groups for strong retention and targeted elution, providing a highly selective extraction.[3]

For detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its exceptional sensitivity, specificity, and wide dynamic range.[4] By monitoring a specific precursor-to-product ion transition (MRM), the method can distinguish the analyte from co-eluting matrix components, ensuring unequivocal identification and quantification.[5]

Experimental Workflow Overview

The entire analytical process, from sample receipt to final data reporting, follows a structured and logical sequence designed to minimize variability and ensure high-quality results.

Workflow cluster_pre_analysis Sample Handling & Preparation cluster_extraction Solid-Phase Extraction (SPE) cluster_analysis Analysis & Data Processing Sample Receive Human Plasma Sample Thaw Thaw Sample & Vortex Sample->Thaw Spike Spike with Internal Standard (IS) Thaw->Spike Pretreat Pre-treat with Acid Spike->Pretreat Load Load onto Conditioned SPE Plate Pretreat->Load Wash1 Wash 1: Organic Solvent Load->Wash1 Wash2 Wash 2: Aqueous Buffer Wash1->Wash2 Elute Elute with Basified Organic Solvent Wash2->Elute Dry Evaporate Eluate to Dryness Elute->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Inject Inject into LC-MS/MS System Reconstitute->Inject Report Quantify & Report Concentration Inject->Report

Caption: Overall bioanalytical workflow from plasma sample to final result.

Materials, Reagents, and Instrumentation

Chemicals and Reagents
  • [2-(Azocan-1-ylmethyl)phenyl]methanamine reference standard (≥98% purity)

  • Internal Standard (IS): [2-(Azocan-1-ylmethyl)phenyl]methanamine-d4 (or a suitable structural analog like {4-[(azocan-1-yl)methyl]phenyl}methanamine[6])

  • Methanol (LC-MS Grade)

  • Acetonitrile (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Ammonium Hydroxide (ACS Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Control Human Plasma (K2-EDTA)

Consumables and Labware
  • Mixed-Mode Strong Cation Exchange SPE cartridges/plates (e.g., Oasis MCX, 30 mg)

  • 96-well collection plates

  • Pipettes and sterile tips

  • Vortex mixer and centrifuge

  • SPE vacuum manifold or positive pressure processor

  • Nitrogen evaporator

Instrumentation
  • UHPLC System (e.g., Agilent 1290 Infinity II, Shimadzu LC-20ADXR)[4][5]

  • Triple Quadrupole Mass Spectrometer (e.g., Agilent 6470, Sciex QTRAP 6500+)

  • Analytical Column: C18 reversed-phase, 50 x 2.1 mm, 2.6 µm particle size (e.g., Kinetex C18)[5]

Detailed Protocols

Preparation of Stock and Working Solutions
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~5 mg of the reference standard and the internal standard into separate 5 mL volumetric flasks. Dissolve in methanol and bring to volume.

  • Working Standard Solutions: Perform serial dilutions of the primary stock solution with 50:50 (v/v) methanol:water to prepare working standards for the calibration curve (e.g., concentrations from 10 ng/mL to 10,000 ng/mL).

  • Internal Standard (IS) Working Solution (100 ng/mL): Dilute the IS primary stock solution with 50:50 (v/v) methanol:water.

Preparation of Calibration Curve and QC Samples
  • In separate microcentrifuge tubes, add 95 µL of control human plasma.

  • Spike 5 µL of the appropriate working standard solution to achieve final concentrations of 0.5, 1, 5, 10, 50, 100, 500, and 1000 ng/mL.

  • Prepare Quality Control (QC) samples at low, medium, and high concentrations (e.g., 1.5, 75, and 750 ng/mL) in the same manner using independently prepared working solutions.

Solid-Phase Extraction (SPE) Protocol
  • Sample Pre-treatment: To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of the IS Working Solution (100 ng/mL). Vortex briefly. Add 200 µL of 4% phosphoric acid in water and vortex for 10 seconds.

  • SPE Plate Conditioning: Condition the wells of the SPE plate by sequentially passing 1 mL of methanol followed by 1 mL of deionized water. Do not allow the sorbent bed to dry.

  • Load: Load the entire pre-treated sample onto the SPE plate. Apply gentle vacuum or positive pressure to draw the sample through the sorbent at a rate of ~1 mL/min.

  • Wash:

    • Wash 1: Add 1 mL of 0.1% formic acid in water.

    • Wash 2: Add 1 mL of methanol. Dry the sorbent bed thoroughly under high vacuum for 5 minutes.

  • Elute: Place a clean 96-well collection plate inside the manifold. Add 1 mL of 5% ammonium hydroxide in methanol to each well. Allow it to soak for 30 seconds before slowly drawing it through into the collection plate.

  • Dry-down and Reconstitution: Evaporate the eluate to complete dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

LC-MS/MS Analysis

The following parameters provide a robust starting point and should be optimized for the specific instrument used.

Parameter Condition Rationale
LC Column Kinetex C18, 50 x 2.1 mm, 2.6 µmProvides excellent separation for small molecules.[5]
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase promotes analyte ionization (protonation of amines) for positive ESI mode.[7]
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard organic solvent for reverse-phase chromatography.
Flow Rate 0.4 mL/minAppropriate for a 2.1 mm ID column.
Gradient 5% B to 95% B over 3 min, hold 1 min, return to 5% BA standard gradient to elute the analyte while cleaning the column.
Injection Volume 5 µLBalances sensitivity with on-column loading.
Column Temp. 40°CImproves peak shape and reduces viscosity.
Ionization Mode Electrospray Ionization (ESI), PositiveAmines are readily protonated and detected in positive mode.
MRM Transitions Analyte: m/z 233.2 → 118.1 (Hypothetical) IS: m/z 237.2 → 122.1 (Hypothetical)Specific precursor-product ion pairs ensure selectivity. The product ion corresponds to a stable fragment after collision-induced dissociation.
Source Temp. 350°COptimized for efficient desolvation.
Dwell Time 100 msSufficient time for data acquisition on each transition.

Method Validation Protocol

A bioanalytical method must be rigorously validated to ensure its reliability.[5] The validation process follows a logical hierarchy of experiments to test the method's performance against pre-defined acceptance criteria.

Validation_Logic Selectivity Specificity & Selectivity Linearity Linearity, Range & Sensitivity (LLOQ) Selectivity->Linearity Establishes baseline for quantification Matrix Matrix Effect Selectivity->Matrix Assesses interference Accuracy Intra- & Inter-day Accuracy Linearity->Accuracy Precision Intra- & Inter-day Precision Linearity->Precision Stability Analyte Stability (Freeze-Thaw, Bench-Top, etc.) Accuracy->Stability Precision->Stability Recovery Extraction Recovery Matrix->Recovery

Caption: Logical flow of the method validation experiments.

Validation Parameters and Acceptance Criteria
Parameter Experiment Acceptance Criteria
Specificity Analyze ≥6 blank plasma lots for interferences at the analyte's retention time.Response in blank samples should be <20% of the Lower Limit of Quantification (LLOQ) response.
Linearity Analyze calibration curves (n=3) with ≥6 non-zero points.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
LLOQ Lowest standard on the calibration curve.Signal-to-noise ratio >10. Accuracy within ±20% and precision <20%.
Accuracy Analyze QC samples at 3 levels (n=6 per level) on 3 different days.Mean concentration within ±15% of the nominal value.
Precision Calculate the coefficient of variation (%CV) from the accuracy runs.%CV should be ≤15%.
Matrix Effect Compare analyte response in post-extraction spiked plasma vs. neat solution.The IS-normalized matrix factor should be between 0.85 and 1.15.
Recovery Compare analyte response in pre-extraction spiked plasma vs. post-extraction spiked plasma.Recovery should be consistent, precise, and reproducible.
Stability Assess analyte in plasma after freeze-thaw cycles, short-term bench-top storage, and long-term freezer storage.Mean concentration of stability samples should be within ±15% of nominal concentration.

Conclusion

This application note details a comprehensive and robust LC-MS/MS method for the quantification of [2-(Azocan-1-ylmethyl)phenyl]methanamine in human plasma. The protocol is built upon established principles of bioanalysis, utilizing a selective SPE sample preparation technique and highly specific tandem mass spectrometry detection. The described validation framework ensures that the method is reliable, accurate, and precise for its intended purpose in research and regulated environments. This guide serves as a complete, field-ready protocol for scientists requiring the bioanalysis of this compound.

References

  • Ministry of Food and Drug Safety (MFDS). (n.d.). Analytical Methods for Mutagenic Impurities in Drug Substances or Drug Products. MFDS. [Link]

  • Nieminen, A. L., Kangas, L., Anttila, M., & Hautoniemi, L. (1980). Determination of methenamine in biological samples by gas-liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 181(1), 11–16. [Link]

  • Salek, M., et al. (2020). Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. Pharmaceutics, 12(12), 1193. [Link]

  • Ray, A. (n.d.). Bioanalytical Sample Preparation. Technology Networks. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (2003). Analytical Methods. In Toxicological Profile for Pyrethrins and Pyrethroids. [Link]

  • Lin, D., et al. (2022). Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites. Molecules, 27(9), 2618. [Link]

  • Friguls, B., et al. (2015). Validated LC–MS-MS Method for Multiresidual Analysis of 13 Illicit Phenethylamines in Amniotic Fluid. Journal of Analytical Toxicology, 39(8), 646–654. [Link]

  • Chemspace. (n.d.). 1-{2-[(azocan-1-yl)methyl]phenyl}methanamine. Chemspace. [Link]

  • Tsai, T. H., et al. (2020). A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans. Journal of Food and Drug Analysis, 28(3), 462-473. [Link]

  • Szczesniewski, A., & Adler, C. J. (2018). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent Technologies Application Note. [Link]

  • Yusa, V., et al. (2015). Analytical methods for human biomonitoring of pesticides. A review. Analytica Chimica Acta, 891, 15–31. [Link]

  • Azhakesan, A., et al. (2025). A critical review of analytical methods for quantification of rivaroxaban in biological samples and pharmaceutical formulations. Journal of Applied Pharmaceutical Science, 15(02), 067-085. [Link]

  • Jian, S. H., et al. (2019). Analysis of heterocyclic amines in meat products by liquid chromatography - Tandem mass spectrometry. Journal of Food and Drug Analysis, 27(2), 595-602. [Link]

Sources

Application

use of [2-(Azocan-1-ylmethyl)phenyl]methanamine as a building block in organic synthesis

Application Note: [2-(Azocan-1-ylmethyl)phenyl]methanamine as a Key Building Block in the Synthesis of Benzimidazole-Based TNF-α Modulators Target Audience: Researchers, Medicinal Chemists, and Drug Development Professio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: [2-(Azocan-1-ylmethyl)phenyl]methanamine as a Key Building Block in the Synthesis of Benzimidazole-Based TNF-α Modulators

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Application Note & Experimental Protocols

Introduction & Chemical Profile

In modern medicinal chemistry, disrupting challenging protein-protein interactions (PPIs) requires building blocks that can occupy shallow, lipophilic binding pockets while maintaining favorable pharmacokinetic properties. [2-(Azocan-1-ylmethyl)phenyl]methanamine (CAS: 115174-14-6) has emerged as a highly specialized intermediate for this exact purpose[1],[2].

Structurally, this compound is an ortho-substituted benzylamine featuring a heptamethyleneimine (azocane) ring. The 8-membered azocane ring provides significant steric bulk and lipophilicity, which is critical for inducing conformational shifts in target proteins. Notably, this building block has been prominently utilized in the synthesis of potent, small-molecule modulators of Tumor Necrosis Factor-alpha (TNF-α)[3]. By incorporating this bulky moiety into a benzimidazole core, researchers have successfully developed compounds that bind to the center of the TNF-α trimer, disrupting its symmetry and preventing its interaction with TNFR1/TNFR2 receptors[3].

Strategic Utility in Organic Synthesis

As a Senior Application Scientist, I emphasize that the selection of [2-(Azocan-1-ylmethyl)phenyl]methanamine is driven by its dual functionality:

  • High Nucleophilicity: The primary aliphatic amine is isolated from the aromatic ring by a methylene linker. This preserves its high nucleophilicity (unlike anilines), making it an excellent candidate for Nucleophilic Aromatic Substitution (S_NAr) with electron-deficient aryl halides[4].

  • Steric Tolerance: Despite the massive steric bulk of the ortho-azocanylmethyl group, the benzylic position affords sufficient rotational freedom for the primary amine to efficiently attack ortho-halonitrobenzenes, a critical first step in benzimidazole synthesis[5].

Application Workflow & Mechanistic Insights

The construction of the TNF-α modulating benzimidazole core involves a robust, three-step sequence. Understanding the causality behind these specific reaction conditions is vital for successful scale-up and high-yield synthesis.

  • Step 1: Nucleophilic Aromatic Substitution (S_NAr). The benzylamine is reacted with a substituted o-fluoronitrobenzene (e.g., 4-bromo-2-fluoronitrobenzene). Fluorine is specifically chosen over chlorine or bromine as the leaving group because its high electronegativity stabilizes the intermediate Meisenheimer complex, vastly accelerating the S_NAr reaction[6].

  • Step 2: Chemoselective Nitro Reduction. Because the target pharmacophores often contain halogen handles (like bromine) for downstream Suzuki-Miyaura cross-coupling, standard catalytic hydrogenation (H₂ with Pd/C) is strictly contraindicated due to the high risk of hydrodehalogenation. Instead, a mild Béchamp-type reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl) is employed to selectively reduce the nitro group to an amine[5].

  • Step 3: Acid-Catalyzed Cyclization. The resulting 1,2-diamine is condensed with an orthoester (e.g., triethyl orthoformate) under acidic conditions to close the imidazole ring, yielding the final 1-benzylbenzimidazole core[7].

SynthWorkflow A [2-(Azocan-1-ylmethyl) phenyl]methanamine C N-Benzyl-2-nitroaniline Intermediate A->C S_NAr K2CO3, DMF, 80°C B 4-Bromo-2-fluoro nitrobenzene B->C D N-Benzyl-benzene- 1,2-diamine C->D Reduction Fe, NH4Cl, EtOH/H2O E 1-Substituted Benzimidazole Core D->E Cyclization Orthoester, H+

Figure 1: Three-step synthetic workflow for constructing 1-benzylbenzimidazoles.

Detailed Experimental Protocols

The following protocols are designed as self-validating systems to ensure high reproducibility in the laboratory.

Protocol A: S_NAr Synthesis of the N-Benzyl-2-nitroaniline Intermediate

Rationale: DMF is used as a polar aprotic solvent to leave the amine nucleophile unsolvated and highly reactive. K₂CO₃ is selected as a mild base to scavenge the generated HF without causing unwanted hydrolysis of the nitroarene.

  • Setup: To a round-bottom flask equipped with a magnetic stirrer, add 4-bromo-2-fluoronitrobenzene (1.0 equiv, 10 mmol) and anhydrous K₂CO₃ (2.0 equiv, 20 mmol) in dry DMF (30 mL).

  • Addition: Slowly add[2-(Azocan-1-ylmethyl)phenyl]methanamine (1.1 equiv, 11 mmol)[2] dropwise at room temperature.

  • Reaction: Heat the mixture to 80 °C under an inert N₂ atmosphere for 12 hours.

  • Self-Validating Checkpoint: Monitor via TLC (Hexanes/EtOAc 3:1). The starting fluoronitrobenzene (R_f ~0.6) will disappear, replaced by a bright yellow spot (R_f ~0.4) characteristic of the N-alkyl-2-nitroaniline.

  • Workup: Cool to room temperature and pour the mixture into ice water (100 mL). Extract with EtOAc (3 × 50 mL). Wash the combined organic layers extensively with brine (5 × 50 mL) to remove all traces of DMF. Dry over Na₂SO₄, filter, and concentrate in vacuo.

Protocol B: Chemoselective Reduction to the 1,2-Diamine

Rationale: Fe/NH₄Cl provides a mild electron-transfer reduction mechanism that exclusively targets the nitro group, leaving sensitive aryl bromides completely intact.

  • Setup: Dissolve the crude nitroaniline intermediate (10 mmol) in a mixture of Ethanol and Water (4:1 v/v, 50 mL).

  • Reagents: Add Iron powder (5.0 equiv, 50 mmol) and solid NH₄Cl (5.0 equiv, 50 mmol).

  • Reaction: Attach a reflux condenser and heat the vigorously stirred suspension to 80 °C for 2–3 hours.

  • Self-Validating Checkpoint: Complete reduction is indicated by the disappearance of the bright yellow color in the reaction mixture and a shift to a highly polar, UV-active spot near the baseline on TLC.

  • Workup: Filter the hot mixture through a pad of Celite to remove iron salts, washing the cake with hot EtOAc. Concentrate the filtrate, partition between EtOAc and saturated NaHCO₃, separate, dry the organic layer, and evaporate to yield the diamine. Use immediately in the next step to prevent air oxidation.

Protocol C: Cyclization to the Benzimidazole Core
  • Setup: Dissolve the freshly prepared 1,2-diamine (10 mmol) in triethyl orthoformate (15 mL).

  • Catalysis: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.1 equiv).

  • Reaction: Heat to 100 °C for 4 hours. The reaction drives forward by distilling off the ethanol byproduct.

  • Workup: Concentrate the mixture under reduced pressure to remove excess orthoester. Purify the residue via flash column chromatography (DCM/MeOH gradient) to afford the highly functionalized 1-([2-(Azocan-1-ylmethyl)phenyl]methyl)-6-bromo-1H-benzimidazole[3].

Data Presentation

Table 1: Physicochemical Properties of the Building Block

PropertyValueReference / Significance
Chemical Name [2-(Azocan-1-ylmethyl)phenyl]methanamineIUPAC Standard
CAS Number 115174-14-6[1],[2]
Molecular Formula C₁₅H₂₄N₂[2]
Molecular Weight 232.36 g/mol [2]
Structural Features 8-membered azocane ring, primary amineConfers high lipophilicity and steric bulk

Table 2: Representative Reaction Metrics for Benzimidazole Synthesis

Synthetic StepReagents / ConditionsExpected YieldChemoselectivity Notes
1. S_NAr K₂CO₃, DMF, 80 °C, 12 h85 – 92%Highly selective for ortho-fluorine displacement.
2. Reduction Fe, NH₄Cl, EtOH/H₂O, 80 °C, 3 h78 – 85%Preserves aryl bromides/chlorides.
3. Cyclization Triethyl orthoformate, p-TsOH, 100 °C70 – 80%Quantitative conversion; requires anhydrous conditions.

Biological Application: Mechanism of Action

The ultimate goal of utilizing [2-(Azocan-1-ylmethyl)phenyl]methanamine is to synthesize molecules capable of modulating TNF-α. The bulky azocane ring is specifically designed to wedge into the hydrophobic core of the TNF-α trimer. This induces an asymmetric conformation, effectively neutralizing the cytokine's ability to bind to its native receptors[3].

BioPathway TNF TNF-α Monomers Trimer Active TNF-α Trimer TNF->Trimer Self-Assembly Receptor TNFR1 / TNFR2 Activation Trimer->Receptor Receptor Binding NFKB NF-κB Signaling & Inflammation Receptor->NFKB Downstream Cascade Drug Azocane-Benzimidazole Modulator Drug->Trimer Induces Asymmetric Conformation (Disrupts PPI)

Figure 2: Mechanism of action for azocane-benzimidazole-based TNF-α modulators.

Sources

Method

Application Note: Assay Development and Pharmacological Profiling of [2-(Azocan-1-ylmethyl)phenyl]methanamine

Introduction & Strategic Rationale [2-(Azocan-1-ylmethyl)phenyl]methanamine (AAM) is a highly versatile chemical scaffold characterized by an 8-membered azocane ring and a primary methanamine group. In modern medicinal c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

[2-(Azocan-1-ylmethyl)phenyl]methanamine (AAM) is a highly versatile chemical scaffold characterized by an 8-membered azocane ring and a primary methanamine group. In modern medicinal chemistry, saturated N-heterocycles like azocane are increasingly utilized to expand the chemical space of G protein-coupled receptor (GPCR) ligands, particularly for targeting complex aminergic and opioid receptors (1)[1].

When evaluating novel aminergic scaffolds like AAM, researchers frequently fall into the trap of relying solely on downstream signal amplification assays (e.g., cAMP accumulation or calcium flux). While highly sensitive, these downstream assays suffer from "receptor reserve" artifacts, making it nearly impossible to accurately distinguish a partial agonist from a full agonist. To establish a high-confidence pharmacological profile, this guide outlines a self-validating assay cascade that prioritizes proximal functional readouts and orthogonal cytotoxicity screening.

GPCR_Signaling AAM [2-(Azocan-1-ylmethyl) phenyl]methanamine GPCR Aminergic GPCR (Target Receptor) AAM->GPCR Ligand Binding GProt Gα(i/o) Protein (GTP Exchange) GPCR->GProt Activation Effector Adenylyl Cyclase (Effector) GProt->Effector Inhibition Output Decreased cAMP (Functional Readout) Effector->Output Signal Transduction

Fig 1: Putative GPCR signaling pathway modulated by azocane-derivative AAM.

Proximal Functional Profiling: [³⁵S]GTPγS Binding Assay

Causality & Expertise: We mandate the [³⁵S]GTPγS binding assay as the primary functional readout because it measures the immediate G-protein activation event. By establishing a 1:1 stoichiometric relationship between receptor activation and signal, we minimize the receptor reserve bias that often confounds the differentiation between full and partial agonists (2)[2].

Step-by-Step Methodology

Materials Required:

  • Assay Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 µM GDP.

  • Radioligand: [³⁵S]GTPγS (0.1 nM final concentration).

  • Biological Matrix: Membrane preparations expressing the target GPCR (e.g., H₃R or MOR).

Protocol:

  • Membrane Preparation: Thaw GPCR-expressing membranes on ice. Homogenize gently in Assay Buffer using a Dounce homogenizer to ensure uniform vesicle distribution.

  • GDP Pre-incubation: Incubate membranes (10–20 µg protein/well) with 1 µM GDP for 15 minutes at room temperature. Causality: GDP pre-incubation is critical to lock the G-proteins into an inactive state, lowering the basal signal and widening the specific assay window.

  • Compound Addition: Dispense AAM or its derivatives (10 pM to 10 µM, 10-point dose-response) into a 96-well plate.

  • Radioligand Addition: Add 0.1 nM [³⁵S]GTPγS to all wells. Initiate the reaction by adding the membrane homogenate.

  • Incubation: Seal the plate and incubate for 60 minutes at 30°C with gentle agitation.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 50 mM Tris-HCl) using a 96-well cell harvester. Wash filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Detection: Dry the filters, add 50 µL of scintillation cocktail, and quantify bound radioactivity using a microplate scintillation counter.

Self-Validating System: A robust assay must validate its own dynamic range. Always include a known full agonist (e.g., DAMGO for MOR) to define the 100% activation threshold ( Emax​ ), a neutral antagonist to establish basal constitutive activity, and an inverse agonist to validate the lower bound of the assay window.

Cytotoxicity and ADME Profiling

Causality & Expertise: Any compound exhibiting apparent antagonism in functional assays must be counter-screened for cytotoxicity. A dead cell cannot produce a functional signal; thus, without orthogonal viability data, an artifactual drop in signal may be mischaracterized as pharmacological antagonism. We utilize an ATP-dependent luminescence assay to ensure accurate viability profiling (3)[3].

Step-by-Step Methodology
  • Cell Seeding: Seed target cells (e.g., HEK293) at a density of 10,000 cells/well in a white opaque 96-well tissue culture plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Exposure: Treat cells with AAM compounds at concentrations up to 100 µM. Include a vehicle control (0.1% DMSO) and a positive cell-death control (10 µM Staurosporine).

  • Incubation: Incubate for 24 to 48 hours to capture both acute toxicity and delayed apoptotic events.

  • Reagent Equilibration: Equilibrate the assay plate and the ATP-luminescence reagent to room temperature for 30 minutes. Causality: Temperature gradients across the plate can cause severe edge effects in luminescence, skewing toxicity data.

  • Lysis and Luminescence Generation: Add a volume of reagent equal to the volume of cell culture medium present in each well. Place on an orbital shaker for 2 minutes to induce complete cell lysis.

  • Signal Stabilization: Incubate at room temperature for 10 minutes to stabilize the luminescent signal before reading on a multimode plate reader.

HTS_Workflow Prep Compound Library Prep (AAM Derivatives) Primary Primary Screen (Radioligand Binding) Prep->Primary High-Throughput Secondary Secondary Screen ([³⁵S]GTPγS Functional Assay) Primary->Secondary Affinity (Ki < 1 µM) Tox Tox Profiling (ATP-based Viability) Secondary->Tox Efficacy Confirmed Lead Lead Optimization (SAR Analysis) Tox->Lead High Therapeutic Index

Fig 2: Self-validating high-throughput screening workflow for AAM derivatives.

Quantitative Data Presentation

To facilitate Structure-Activity Relationship (SAR) analysis, quantitative data from the assay cascade should be consolidated into a standardized matrix. Below is a representative data structure for AAM and its derivatives.

Compound / DerivativeTarget ReceptorBinding Affinity ( Ki​ , nM)Functional Efficacy ( Emax​ , %)Cytotoxicity ( CC50​ , µM)Therapeutic Index
AAM (Base Scaffold) H₃R (Histamine)145.285 (Partial Agonist)> 100> 680
AAM-Derivative 1 MOR (Opioid)12.412 (Antagonist)> 100> 8000
AAM-Derivative 2 5-HT₂A45.895 (Full Agonist)45.5~ 1000
Reference (DAMGO) MOR (Opioid)1.2100 (Full Agonist)> 100N/A

Note: Data presented is representative for assay validation and benchmarking purposes.

References

  • Source: National Center for Advancing Translational Sciences (NCATS)
  • Source: PubMed Central (PMC)
  • Assay Guidance Manual: Cell Viability Assays Source: Promega Corporation / NCBI Bookshelf URL

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of [2-(Azocan-1-ylmethyl)phenyl]methanamine

Welcome to the Application Support Center. This troubleshooting guide is designed for researchers and drug development professionals optimizing the synthesis of [2-(Azocan-1-ylmethyl)phenyl]methanamine .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. This troubleshooting guide is designed for researchers and drug development professionals optimizing the synthesis of [2-(Azocan-1-ylmethyl)phenyl]methanamine . The presence of the bulky 8-membered azocane ring alongside a sensitive ortho-nitrile group presents unique synthetic challenges, primarily during the nucleophilic substitution and nitrile reduction phases[1].

Below, you will find mechanistic insights, quantitative data, and self-validating protocols to maximize your reaction yields.

Synthesis Workflow Overview

G A 2-(Bromomethyl)benzonitrile (Starting Material) C 2-(Azocan-1-ylmethyl)benzonitrile (Intermediate) A->C Step 1: Substitution K2CO3, KI, MeCN B Azocane (Nucleophile) B->C D [2-(Azocan-1-ylmethyl)phenyl]methanamine (Target Product) C->D Step 2: Reduction NiCl2 / NaBH4

Two-step synthesis workflow for [2-(Azocan-1-ylmethyl)phenyl]methanamine.

Troubleshooting FAQs

Q1: Why is the yield of my first intermediate, 2-(azocan-1-ylmethyl)benzonitrile, plateauing at 60% with unreacted starting material remaining? Expertise & Causality: Azocane is an 8-membered saturated heterocycle. Its high degree of conformational flexibility creates significant transannular strain and steric bulk compared to smaller rings like pyrrolidine. This steric hindrance drastically reduces its nucleophilic attack rate on 2-(bromomethyl)benzonitrile. Actionable Solution: Switch your solvent from dichloromethane to a polar aprotic solvent like Acetonitrile (MeCN) to increase the nucleophile's reactivity. More importantly, incorporate a catalytic amount of Potassium Iodide (KI) alongside your base (K 2​ CO 3​ ). The KI facilitates a Finkelstein reaction, transiently converting the benzyl bromide into a highly reactive benzyl iodide intermediate in situ, which easily overcomes the steric penalty of the azocane ring.

Q2: During the reduction of 2-(azocan-1-ylmethyl)benzonitrile, I am isolating a large mass of secondary amine dimers instead of the primary methanamine. How do I prevent this? Expertise & Causality: Catalytic hydrogenation of nitriles proceeds via a highly reactive imine intermediate. Once a portion of the nitrile is fully reduced to the primary amine ([2-(Azocan-1-ylmethyl)phenyl]methanamine), this primary amine acts as a nucleophile, attacking the unreduced imine[1]. The resulting aminal intermediate collapses into a secondary amine dimer. Actionable Solution: You must trap the intermediate or shift the equilibrium. While standard methods involve running the hydrogenation in excess methanolic ammonia (NH 3​ ) to outcompete the primary amine, a far superior method is the in situ trapping of the primary amine using Di-tert-butyl dicarbonate (Boc 2​ O) during a Nickel Boride (NiCl 2​ /NaBH 4​ ) reduction[2]. This immediately converts the primary amine into a non-nucleophilic Boc-protected amine, completely abolishing dimerization.

Pathway Nitrile Nitrile Intermediate (R-CN) Imine Imine Intermediate (R-CH=NH) Nitrile->Imine Reduction (+H2) PrimaryAmine Primary Amine (Target) Imine->PrimaryAmine Reduction (+H2) Dimer Secondary Amine (Dimer Byproduct) Imine->Dimer + Primary Amine (Dimerization) BocAmine Boc-Protected Amine (Trapped Intermediate) Imine->BocAmine +Boc2O / NiCl2 (Suppresses Dimerization) PrimaryAmine->Dimer BocAmine->PrimaryAmine HCl Deprotection

Nitrile reduction pathways showing the dimerization side-reaction versus the Boc-trapping method.

Q3: I tried standard Pd/C catalytic hydrogenation, but the reaction stalled at 10% conversion. Is the starting material poisoning the catalyst? Expertise & Causality: Yes. The azocane moiety contains a tertiary nitrogen atom. The lone pair of electrons on this nitrogen strongly coordinates to the surface of palladium (Pd) and platinum (Pt) catalysts, blocking the active sites required for hydrogen activation. Actionable Solution: You have two options. Either perform the Pd/C hydrogenation under strictly acidic conditions (e.g., methanolic HCl) to protonate the azocane nitrogen, tying up its lone pair; or switch to a catalyst system less susceptible to amine poisoning, such as Raney Nickel, Nickel Boride[2], or a catalyst-free Ammonia Borane reduction system[3].

Quantitative Data: Comparison of Nitrile Reduction Conditions

The following table summarizes the expected outcomes when applying different reduction methodologies to 2-(azocan-1-ylmethyl)benzonitrile:

Reduction SystemAdditive / ModifierCatalyst Poisoning RiskDimerization RiskPrimary Amine Yield (%)
Pd/C, H 2​ (50 psi) NoneHigh (Azocane binding)High< 30%
Pd/C, H 2​ (50 psi) Methanolic HClLow (Amine protonated)Medium55 - 60%
Raney Ni, H 2​ (50 psi) NH 3​ (aq)LowLow70 - 75%
Ammonia Borane (AB) Catalyst-Free (120°C)NoneMedium~ 82%[3]
NiCl 2​ / NaBH 4​ Boc 2​ OLowNone (Boc-trapped)> 88%[2]
Validated Experimental Protocol: Nickel Boride Reduction with In Situ Boc-Protection

Self-Validating System: This protocol integrates in-process controls (IPCs) to ensure the reaction is proceeding correctly before moving to the next step, preventing downstream failures.

Step 1: Reaction Setup

  • In an oven-dried flask under a nitrogen atmosphere, dissolve 2-(azocan-1-ylmethyl)benzonitrile (1.0 eq) and Boc 2​ O (2.0 eq) in dry methanol to achieve a 0.15 M concentration.

  • Add NiCl 2​ ·6H 2​ O (0.1 eq) to the solution. The solution will appear pale green.

  • Cool the reaction mixture to 0 °C using an ice bath.

Step 2: Active Catalyst Generation & Reduction 4. Caution: Exothermic and effervescent step. Carefully add NaBH 4​ (7.0 eq) in small portions over 30 minutes.

  • Mechanistic Note: NaBH 4​ reduces Ni(II) to finely divided, black Nickel Boride (Ni 2​ B), which acts as the active catalytic surface for the reduction of the nitrile[2].

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation (IPC 1): Perform TLC (Eluent: 10% MeOH in DCM). The starting material spot (UV active) should be completely consumed. Spray the plate with Ninhydrin stain and heat; the absence of a dark purple spot confirms that no free primary amine is present (it has been successfully trapped as the Boc-amine).

Step 3: Workup & Deprotection 7. Quench the reaction by adding diethylenetriamine (0.5 eq) and stir for 30 minutes to chelate the nickel. 8. Filter the mixture through a pad of Celite to remove the black Ni 2​ B catalyst. Concentrate the filtrate under reduced pressure. 9. Extract the residue with Ethyl Acetate and wash with brine. Dry over Na 2​ SO 4​ and concentrate to yield the crude Boc-protected intermediate. 10. Self-Validation (IPC 2): Analyze the crude mixture via LC-MS. Confirm the presence of the mass peak corresponding to the [M+H]+ ion of the Boc-protected amine before proceeding to deprotection. 11. Dissolve the crude intermediate in 4M HCl in dioxane and stir at room temperature for 2 hours to cleave the Boc group. 12. Concentrate under vacuum and triturate with diethyl ether to precipitate pure [2-(Azocan-1-ylmethyl)phenyl]methanamine as a high-purity hydrochloride salt.

Sources

Optimization

Technical Support Center: Overcoming Poor Aqueous Solubility of [2-(Azocan-1-ylmethyl)phenyl]methanamine

Welcome to the technical support guide for [2-(Azocan-1-ylmethyl)phenyl]methanamine. This document is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for [2-(Azocan-1-ylmethyl)phenyl]methanamine. This document is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions for overcoming the poor aqueous solubility of this compound. Our approach is rooted in foundational physicochemical principles to ensure you can develop robust and reproducible experimental protocols.

Based on its chemical structure—featuring a bulky, hydrophobic azocane ring and a phenyl group—[2-(Azocan-1-ylmethyl)phenyl]methanamine is predicted to have low intrinsic solubility in neutral aqueous media. However, the presence of two basic amine groups (a primary methanamine and a tertiary azocane) is the key to unlocking its solubility. These groups can be protonated in acidic conditions to form more soluble salts, a principle that forms the basis of our primary troubleshooting strategy.

This guide will walk you through a logical, stepwise process to achieve your desired concentration, starting with the simplest and most effective methods before moving to more advanced techniques.

Section 1: Troubleshooting Guide

This section is formatted as a series of questions and answers to directly address the challenges you may encounter.

Q1: My initial attempt to dissolve the compound in neutral water (or a neutral buffer like PBS pH 7.4) resulted in a suspension or complete insolubility. What is the first and most critical step I should take?

Answer: Adjust the pH of your aqueous medium.

The poor solubility you are observing is expected due to the compound's hydrophobic nature. The most effective initial strategy is to leverage the basicity of the two amine functional groups. By lowering the pH, you protonate these amines, converting the neutral free base into a more soluble salt form.

Scientific Rationale: The solubility of an ionizable compound is governed by its pKa and the pH of the solution, a relationship described by the Henderson-Hasselbalch equation.[1][2][3] For a weak base like [2-(Azocan-1-ylmethyl)phenyl]methanamine, as the pH of the solution drops below its pKa, the equilibrium shifts towards the protonated (conjugate acid) form, which is significantly more water-soluble.[4][5] Simple alkyl amines typically have pKa values in the range of 9.5 to 11.0.[5] To ensure complete protonation and maximize solubility, the pH should be adjusted to at least 2 units below the pKa of the amine groups.

Actionable Protocol: A detailed, step-by-step protocol for preparing a stock solution via pH adjustment is available in Appendix A, Protocol 1 . This involves creating an acidic vehicle (e.g., pH 4.0) and then adding the compound.

Q2: I have successfully dissolved the compound by lowering the pH, but this low pH is incompatible with my biological assay (e.g., cell culture). What is my next best option?

Answer: Employ a water-miscible co-solvent system.

If a low-pH environment is not viable for your experiment, the next strategy is to use co-solvents. Co-solvents are organic solvents that are miscible with water and work by reducing the polarity of the aqueous medium.[6][7] This makes the solvent system more "hospitable" to hydrophobic molecules, thereby increasing solubility.[8]

Scientific Rationale: Co-solvents decrease the surface tension of water and reduce the energy required to create a cavity for the solute molecule.[6] This mechanism can lead to a dramatic, often several-orders-of-magnitude, increase in the solubility of nonpolar compounds.[9] The key is to find a co-solvent that is effective at a low enough concentration to be compatible with your experimental system.

Commonly Used Biocompatible Co-solvents:

Co-solventTypical Starting Concentration (v/v)Notes for Biological Assays
Dimethyl Sulfoxide (DMSO)1-10%Widely used, but can have cytotoxic effects above 0.5-1% in many cell lines.
Ethanol1-10%Generally well-tolerated at low concentrations.
Propylene Glycol (PG)5-20%A common vehicle for both in vitro and in vivo formulations.
Polyethylene Glycol 400 (PEG 400)10-30%Low toxicity; often used in pharmaceutical formulations.

Actionable Protocol: Refer to Appendix A, Protocol 2 for a systematic approach to screening different co-solvents to find the optimal system for your required concentration and experimental constraints. The process often begins by dissolving the compound in the pure co-solvent first, then diluting this stock solution into your aqueous buffer.[10]

Q3: My experiment is highly sensitive to organic solvents, and even low concentrations of DMSO or ethanol are causing artifacts. Is there a solvent-free method to increase solubility?

Answer: Utilize cyclodextrins to form an inclusion complex.

Cyclodextrins are an excellent alternative when organic solvents must be avoided. These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11][12] They can encapsulate poorly water-soluble "guest" molecules, like yours, forming a water-soluble inclusion complex.[13][14]

Scientific Rationale: The hydrophobic part of your molecule partitions into the non-polar interior of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts favorably with water.[15] This molecular encapsulation effectively masks the hydrophobicity of the drug, significantly enhancing its apparent aqueous solubility and stability.[12][14]

Common Types of Cyclodextrins:

Cyclodextrin TypeCavity Size (Å)Key Features & Applications
α-Cyclodextrin ~5 ÅSmallest cavity; suitable for small molecules or side chains.
β-Cyclodextrin ~6.2 ÅMost commonly used; versatile for many drug molecules. Limited by lower aqueous solubility.
γ-Cyclodextrin ~7.9 ÅLargest cavity; for larger molecules.
HP-β-CD & SBE-β-CD ~6.2 ÅChemically modified derivatives of β-CD with greatly enhanced water solubility and safety profiles. Highly recommended for pharmaceutical applications.[12]

Actionable Protocol: A method for preparing and evaluating a cyclodextrin inclusion complex is provided in Appendix A, Protocol 3 . This typically involves mixing the compound and cyclodextrin in water and allowing time for the complex to form.

Q4: I've tried the methods above, but I'm still observing precipitation upon dilution or instability over time. Are there other options to consider?

Answer: Consider the use of surfactants.

Surfactants, or surface-active agents, can be used to solubilize very challenging compounds.[16] They are amphiphilic molecules that, above a certain concentration (the critical micelle concentration, or CMC), self-assemble into micelles in aqueous solution.[17][18]

Scientific Rationale: Micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic core can entrap your insoluble compound, effectively dissolving it within the aqueous phase.[19] This method is powerful but should be approached with caution in biological systems, as many surfactants can disrupt cell membranes. Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Poloxamer 188 are generally more biocompatible than ionic ones.[16][20]

Actionable Advice: This approach is often considered a later-stage option due to the potential for biological interference. If you proceed, start with low concentrations of non-ionic, pharmaceutical-grade surfactants. The goal is to work just above the CMC to ensure micelle formation without introducing excessive amounts of the surfactant.

Section 2: Frequently Asked Questions (FAQs)

  • Q: What is the estimated pKa of [2-(Azocan-1-ylmethyl)phenyl]methanamine and why is it important?

    • A: While an experimental pKa is not available, we can estimate it based on its structure. It contains a primary benzylic amine and a tertiary alkyl amine. Simple alkyl amines typically have pKa values between 9.5 and 11.0.[5] The pKa is critical because it dictates the pH range over which the compound will be ionized and thus soluble in water. Knowing the pKa allows you to apply the Henderson-Hasselbalch equation to select a buffer pH that will ensure protonation.[21][22]

  • Q: How do I calculate the pH required to achieve a target solubility?

    • A: The Henderson-Hasselbalch equation for a weak base is pH = pKa + log([Base]/[Salt]). To maximize solubility, you want to drive the equilibrium to the salt (protonated) form. A general rule of thumb is to set the pH at least 2 units below the pKa. At a pH 2 units below the pKa, over 99% of the compound will be in the more soluble, protonated form.

  • Q: How can I visually confirm that my compound is fully dissolved?

    • A: A true solution should be clear and free of any visible particles, haze, or Tyndall effect (light scattering when a laser beam is passed through it). For quantitative confirmation, you can filter the solution through a 0.22 µm filter and measure the concentration of the filtrate using a suitable analytical method like HPLC-UV. If the concentration matches the expected value, the compound is fully dissolved.

  • Q: Are there any long-term stability concerns I should be aware of?

    • A: Yes. For pH-adjusted solutions, changes in temperature or the addition of other buffered components could cause the compound to precipitate if the pH shifts upwards. For co-solvent systems, evaporation of the more volatile organic solvent can lead to precipitation. For all stock solutions, it is recommended to store them protected from light and at a stable temperature (e.g., 4°C or -20°C) and to visually inspect for precipitation before each use.

Section 3: Visual Workflows & Diagrams

Troubleshooting Workflow

The following diagram outlines the logical decision-making process for solubilizing your compound.

G start Start: Compound is Insoluble in Neutral Aqueous Media ph_adjust Q1: Can experiment tolerate low pH? start->ph_adjust protocol1 A1: Use pH Adjustment (See Protocol 1) ph_adjust->protocol1 Yes cosolvent Q2: Can experiment tolerate organic co-solvents? ph_adjust->cosolvent No end_success Success: Compound Solubilized protocol1->end_success protocol2 A2: Use Co-solvents (See Protocol 2) cosolvent->protocol2 Yes cyclodextrin Q3: Are co-solvents incompatible? cosolvent->cyclodextrin No protocol2->end_success protocol3 A3: Use Cyclodextrins (See Protocol 3) cyclodextrin->protocol3 Yes surfactant Q4: Still facing issues? cyclodextrin->surfactant No, or Ineffective protocol3->end_success protocol4 A4: Consider Surfactants (Advanced Method) surfactant->protocol4 Yes protocol4->end_success

Caption: Decision tree for selecting a solubilization strategy.

Mechanisms of Solubilization

G cluster_0 pH Adjustment cluster_1 Co-solvency cluster_2 Cyclodextrin Complexation a Insoluble Free Base R-NH₂ b Soluble Salt R-NH₃⁺ a->b + H⁺ (Low pH) c Insoluble Drugin 100% Aqueous Media d Soluble Drugin Aqueous/Organic Mixture c->d + Co-solvent (e.g., DMSO, PEG) e Insoluble Drug g Soluble Inclusion Complex e->g f Cyclodextrin (Hydrophobic Cavity) f->g

Caption: Simplified mechanisms of common solubilization techniques.

Appendix A: Step-by-Step Experimental Protocols

Protocol 1: Solubilization by pH Adjustment
  • Prepare an Acidic Vehicle: Prepare a buffer at your target acidic pH (e.g., 100 mM citrate buffer, pH 4.0).

  • Weigh the Compound: Accurately weigh the required amount of [2-(Azocan-1-ylmethyl)phenyl]methanamine to achieve your target final concentration.

  • Dissolution: Add the compound to the acidic vehicle from step 1.

  • Facilitate Dissolution: Vortex or sonicate the mixture for 5-10 minutes. The solution should become clear.

  • Final pH Check: Measure the pH of the final stock solution and adjust if necessary using dilute HCl or NaOH.

  • Sterilization (if needed): Sterilize the final solution by filtering through a 0.22 µm syringe filter compatible with acidic solutions.

Protocol 2: Solubilization using Co-solvents
  • Select Co-solvents: Choose 2-3 biocompatible co-solvents to screen (e.g., DMSO, Ethanol, PEG 400).

  • Prepare Concentrated Stock: Weigh the compound and add the minimum amount of pure co-solvent required to fully dissolve it (e.g., to make a 100 mg/mL stock in DMSO). This creates a highly concentrated primary stock.

  • Serial Dilution: Perform a serial dilution of the primary stock into your final aqueous buffer (e.g., PBS, pH 7.4). For example, add 10 µL of the 100 mg/mL DMSO stock to 990 µL of PBS to get a 1 mg/mL solution with 1% DMSO.

  • Observe Solubility: After each dilution step, vortex and visually inspect for any signs of precipitation. The highest concentration that remains clear is your maximum achievable solubility with that percentage of co-solvent.

  • Optimization: Repeat for each co-solvent to identify the most effective one that solubilizes your compound at the lowest, most biocompatible concentration.

Protocol 3: Solubilization using Cyclodextrins
  • Select Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) are excellent starting choices due to their high aqueous solubility and safety profiles.

  • Prepare Cyclodextrin Solution: Prepare a solution of the cyclodextrin in your desired aqueous buffer (e.g., a 40% w/v solution of HP-β-CD in water).

  • Add Compound: Add the weighed compound directly to the cyclodextrin solution.

  • Facilitate Complexation: Mix the suspension thoroughly. This can be done by shaking or sonicating at room temperature or with gentle heating (e.g., 40-50°C) for several hours or overnight to reach equilibrium.

  • Clarify Solution: After incubation, centrifuge the solution at high speed (e.g., 10,000 x g) for 15 minutes to pellet any undissolved compound.

  • Determine Concentration: Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV). This will give you the solubility enhancement achieved.

References

  • Bar-Shalom, D., & Kuttel, Y. (2022). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 27(9), 2697. Available at: [Link]

  • Wikipedia contributors. (2024). Henderson–Hasselbalch equation. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • Mura, P. (2025). Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. Molecules, 30(15), 1234. Available at: [Link]

  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Available at: [Link]

  • Wikipedia contributors. (2023). Cosolvent. In Wikipedia, The Free Encyclopedia. Available at: [Link]

  • ResearchGate. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available at: [Link]

  • Godge, G. R., Hiremath, S., Sonawale, B., & Shirsath, R. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology, 8(3), 2831-2840. Available at: [Link]

  • Jansook, P., Kurkov, S. V., & Loftsson, T. (2020). Cyclodextrin inclusion complexation and pharmaceutical applications. ScienceAsia, 46(3), 257. Available at: [Link]

  • Save My Exams. (n.d.). Henderson Hasselbalch Equation. AP Chemistry Study Guide. Available at: [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). MIXED CO-SOLVENCY CONCEPT: A PROMISING TOOL TO ENHANCE SOLUBILITY OF POOR SOLUBLE DRUG ACECLOFENAC. Available at: [Link]

  • AP Chemistry. (n.d.). 8.9 Henderson-Hasselbalch Equation. Available at: [Link]

  • ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. Available at: [Link]

  • Singh, S., & Kaur, M. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Pharmaceutical Development and Technology, 14(2), 175-182. Available at: [Link]

  • Bergström, C. A., Norinder, U., Luthman, K., & Artursson, P. (2004). Accuracy of calculated pH-dependent aqueous drug solubility. European journal of pharmaceutical sciences, 22(5), 387-398. Available at: [Link]

  • ResearchGate. (2026). biosurfactants as smart biocompatible agents in pharmaceutical drug delivery: advances in formulation, characterization, and therapeutic applications. Available at: [Link]

  • Khan Academy. (2021). Henderson–Hasselbalch equation. Acids and bases. Available at: [Link]

  • Hayes, D. G. (2011). Bioprocessing Methods to Prepare Biobased Surfactants for Pharmaceutical Products. Inform, 22(4), 224-227. Available at: [Link]

  • CORE. (2015). Surfactants: Pharmaceutical and Medicinal Aspects. Available at: [Link]

  • Xu, Z., Lin, S., Li, Q., Jiang, S., & Wang, P. (2022). Recent advances in techniques for enhancing the solubility of hydrophobic drugs. Pakistan journal of pharmaceutical sciences, 35(1), 95-112. Available at: [Link]

  • MDPI. (2023). Harnessing the Potential of Biosurfactants for Biomedical and Pharmaceutical Applications. Available at: [Link]

  • ISSR. (n.d.). Solubility and pH of amines. Available at: [Link]

  • Kar, P., Sen, S., Sinha, D., Karati, D., Pahari, N., Sengupta, A., ... & Dutta, A. (2025). Biosurfactant: green additives for the next generation pharmaceutical formulations. Journal of Biomaterials Science, Polymer Edition, 1-27. Available at: [Link]

  • PubMed. (2022). Recent advances in techniques for enhancing the solubility of hydrophobic drugs. Available at: [Link]

  • Journal of Advanced Pharmacy Education and Research. (n.d.). Techniques for solubility enhancement of Hydrophobic drugs: A Review. Available at: [Link]

  • International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility. Available at: [Link]

  • SciSpace. (2012). Study of pH-dependent drugs solubility in water. Available at: [Link]

  • Chemspace. (n.d.). 1-{2-[(azocan-1-yl)methyl]phenyl}methanamine. Available at: [Link]

  • Asian Journal of Pharmaceutics. (2016). Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. Available at: [Link]

  • Al-Ghaban, M. A., & Al-Ani, M. J. (2018). pH-Dependent Solubility and Dissolution Behavior of Carvedilol—Case Example of a Weakly Basic BCS Class II Drug. AAPS PharmSciTech, 19(6), 2639-2649. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Methanamine;methanimine. PubChem Compound Database. Available at: [Link]

  • NextSDS. (n.d.). {2-[(azepan-1-yl)methyl]phenyl}methanamine — Chemical Substance Information. Available at: [Link]

  • Chemistry LibreTexts. (2023). Advanced Properties of Amines. Available at: [Link]

  • ResearchGate. (n.d.). Solubility determination and correlation for o-phenylenediamine in (methanol, ethanol, acetonitrile and water) and their binary solvents from T = (283.15–318.15) K. Available at: [Link]

  • Tokyo Metropolitan Institute of Public Health. (2015). 理化学試験結果(平成26年度) [Results of physicochemical tests (FY2014)]. Available at: [Link]

Sources

Troubleshooting

refining the workup procedure for [2-(Azocan-1-ylmethyl)phenyl]methanamine synthesis

Technical Support Center: [2-(Azocan-1-ylmethyl)phenyl]methanamine Synthesis This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the workup and purification of [2-(Azoc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: [2-(Azocan-1-ylmethyl)phenyl]methanamine Synthesis

This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the workup and purification of [2-(Azocan-1-ylmethyl)phenyl]methanamine. It is designed for researchers, scientists, and drug development professionals to navigate common challenges and refine their synthetic procedures. The synthesis of this diamine, likely involving stages such as reductive amination and Boc-group deprotection, presents specific workup challenges due to the basic nature and potential water solubility of the product and its intermediates.

Troubleshooting Guide: Workup & Purification

This section addresses specific issues encountered during the experimental workup for [2-(Azocan-1-ylmethyl)phenyl]methanamine, presented in a problem-solution format.

Question 1: After an acidic Boc-deprotection step followed by extraction, I have a very low or no yield in the organic layer. Where did my product go?

  • Probable Cause: This is the most common issue when working with amines following acidic deprotection. The reaction uses a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to remove the Boc protecting group.[1] This acid protonates the newly formed free amines, creating ammonium salts (in this case, a diammonium salt). These salts are highly polar and typically exhibit high solubility in the aqueous phase, not the organic solvent used for extraction.[2]

  • Solution: Your product is almost certainly in the aqueous layer as a salt. The workup must include a neutralization step before extraction.

    • After removing the acid (e.g., by rotary evaporation), dissolve the residue in water or dilute acid.[3]

    • Cool the aqueous solution in an ice bath to manage the heat from neutralization.

    • Slowly add a base, such as a saturated sodium bicarbonate (NaHCO₃) solution or a 1-2M sodium hydroxide (NaOH) solution, while stirring, until the pH of the aqueous layer is basic (pH 9-11).[4] Monitor with pH paper.

    • Now, perform the extraction with an appropriate organic solvent (e.g., dichloromethane (DCM), ethyl acetate). The free amine is much less polar and will partition into the organic layer.

    • Proceed with washing the organic layer with brine, drying over an anhydrous salt (like Na₂SO₄), and concentrating under reduced pressure.[5]

dot

G cluster_0 Post-Deprotection Workup start Crude Amine Salt (after acid removal) dissolve Dissolve in Water / Dilute Acid start->dissolve basify Cool to 0°C Add Base (e.g., NaHCO₃) Adjust to pH 9-11 dissolve->basify Critical Step extract Extract with Organic Solvent (e.g., DCM, EtOAc) basify->extract wash_dry Wash with Brine Dry (Na₂SO₄) Concentrate extract->wash_dry product Crude Free Amine wash_dry->product G cluster_1 Troubleshooting Low Yield start Low Yield in Organic Layer? check_ph Was Aqueous Layer Basified Before Extraction? start->check_ph Yes cause Probable Cause: Product is in Aqueous Layer as a Salt check_ph->cause No other_issue Investigate Other Issues: - Incomplete Reaction - Product Volatility check_ph->other_issue Yes solution Solution: Re-extract Aqueous Layer after Basifying to pH 9-11 cause->solution

Sources

Optimization

Technical Support Center: Scaling Up [2-(Azocan-1-ylmethyl)phenyl]methanamine Production

Introduction This technical guide addresses the key challenges anticipated during the scale-up production of [2-(Azocan-1-ylmethyl)phenyl]methanamine (CAS No: 115174-14-6)[1][2][3]. While this molecule is a valuable buil...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

This technical guide addresses the key challenges anticipated during the scale-up production of [2-(Azocan-1-ylmethyl)phenyl]methanamine (CAS No: 115174-14-6)[1][2][3]. While this molecule is a valuable building block in pharmaceutical research, transitioning its synthesis from the laboratory bench to pilot or manufacturing scale introduces complexities that can impact yield, purity, and safety.

This document is structured as a series of troubleshooting questions and answers, reflecting the common issues encountered in process chemistry. The advice provided is grounded in established principles of organic synthesis, with a focus on practical, scalable solutions.

A plausible and efficient synthetic route for [2-(Azocan-1-ylmethyl)phenyl]methanamine involves a two-step process:

  • N-Alkylation: Synthesis of the intermediate, 2-((azocan-1-yl)methyl)benzonitrile, via nucleophilic substitution of 2-(bromomethyl)benzonitrile with azocane.

  • Nitrile Reduction: Conversion of the nitrile intermediate to the primary amine using a suitable reducing agent.

The following troubleshooting guide is based on this proposed synthetic pathway.

Visualized Synthetic Workflow

Synthetic Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Nitrile Reduction 2_bromomethyl_benzonitrile 2-(bromomethyl)benzonitrile intermediate 2-((azocan-1-yl)methyl)benzonitrile 2_bromomethyl_benzonitrile->intermediate Base (e.g., K₂CO₃) Solvent (e.g., ACN) azocane Azocane azocane->intermediate final_product [2-(Azocan-1-ylmethyl)phenyl]methanamine intermediate->final_product Reducing Agent (e.g., H₂/Catalyst) Solvent (e.g., MeOH)

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Structure-Activity Relationship of Modafinil Analogs as Monoamine Reuptake Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Modafinil and its Analogs Modafinil, a wake-promoting agent, has garnered significant attention not only for its clinical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Modafinil and its Analogs

Modafinil, a wake-promoting agent, has garnered significant attention not only for its clinical efficacy in treating sleep disorders but also for its potential as a cognitive enhancer and a treatment for psychostimulant addiction.[1][2][3] Its mechanism of action is primarily attributed to its activity as an atypical dopamine reuptake inhibitor.[4][5] The term "atypical" is key, as modafinil and some of its analogs bind to the DAT in a manner distinct from traditional stimulants like cocaine, leading to a different pharmacological profile with a lower abuse potential.[3][6] This unique profile has spurred extensive research into developing novel analogs with improved affinity, selectivity, and pharmacokinetic properties. This guide will dissect the SAR of these analogs, providing a comparative framework for understanding their therapeutic potential.

The Modafinil Scaffold: A Platform for Chemical Exploration

The core structure of modafinil, 2-[(diphenylmethyl)sulfinyl]acetamide, presents several key regions for chemical modification, each influencing the compound's interaction with monoamine transporters in distinct ways. Understanding the SAR at these positions is crucial for the rational design of new, more effective therapeutic agents.

The primary points of modification that will be discussed are:

  • The Diphenylmethyl Moiety: Substitutions on the two phenyl rings.

  • The Sulfinyl Group: Oxidation state of the sulfur atom.

  • The Terminal Amide: Replacement with other functional groups and N-substitutions.

Structure-Activity Relationship (SAR) Analysis

Modifications to the Diphenylmethyl Moiety

The two phenyl rings of the modafinil scaffold play a critical role in its binding to the DAT. Studies have shown that substitutions on these rings can significantly alter binding affinity and selectivity.

  • Halogenation: The introduction of halogen atoms, particularly at the para position of the phenyl rings, has been a fruitful strategy for enhancing DAT affinity. For instance, the addition of a para-chloro substituent to the sulfinylacetamide structure of modafinil can lead to an increase in DAT binding affinity.[4][7] This is consistent with findings for other DAT inhibitors, like benztropine analogs, where halogenation also improves affinity.[4] The improved affinity may be attributed to favorable interactions with hydrophobic pockets within the DAT binding site.

The Role of the Sulfinyl Group

The sulfoxide in modafinil is a chiral center, and the two enantiomers, (R)- and (S)-modafinil, exhibit different pharmacological properties. (R)-modafinil (armodafinil) is the more potent and longer-lasting enantiomer.[8] Beyond stereochemistry, the oxidation state of the sulfur atom itself is a key determinant of activity.

  • Sulfide vs. Sulfoxide: Replacing the sulfoxide with a sulfide group has been shown to have varied effects. In some analogs, this substitution can lead to a decrease in DAT affinity but an increase in affinity for SERT and NET.[1] This suggests that the polar sulfoxide group is important for optimal interaction with the DAT, while the less polar sulfide is better tolerated or even preferred by SERT and NET.

The Influence of the Terminal Amide Group

The terminal amide of modafinil is a crucial site for modification to fine-tune the compound's properties.

  • Amide to Amine Reduction: Reducing the terminal amide to an amine can significantly increase DAT affinity. For example, an N-propylphenyl substituted amine analog was found to be the most potent DAT ligand in one series of compounds.[4]

  • N-Substitution: The nature of the substituent on the amide or amine nitrogen is also critical. While secondary amides are generally well-tolerated, tertiary amides often lead to a decrease in DAT affinity.[4] However, functionalizing the terminal nitrogen with moieties like substituted piperazines has resulted in novel analogs with high DAT affinity and selectivity.[6] For instance, certain N-substituted piperazine analogs have demonstrated Ki values in the low nanomolar range for DAT, a significant improvement over modafinil itself.[6]

Comparative Data of Modafinil Analogs

The following table summarizes the in vitro binding affinities of a selection of modafinil analogs for the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters. This data provides a quantitative comparison of how structural modifications impact transporter affinity and selectivity.

CompoundR1 (Phenyl)R2 (Amide/Amine)DAT Ki (nM)SERT Ki (nM)NET Ki (nM)Reference
(±)-ModafinilHCONH22600>10000>10000[9]
JJC8-016HThiazole---[1]
CE-103HSubstituted Thiazole---[1]
CE-123HSubstituted Thiazole---[1]
11bHN-substituted piperazine2.5--[6]
9aHNH(CH2)3Ph---[4]
5c4-ClCONH2---[7]

Note: A hyphen (-) indicates that the specific data was not provided in the cited source.

Experimental Protocols

A fundamental technique for determining the binding affinity of compounds to monoamine transporters is the radioligand binding assay. The following is a representative protocol.

Radioligand Binding Assay for Monoamine Transporters

1. Membrane Preparation: a. Homogenize rat brain tissue (e.g., striatum for DAT, cortex for NET, brainstem for SERT) in ice-cold assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, pH 7.4).[10] b. Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.[10] c. Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes containing the transporters.[10] d. Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation. e. Resuspend the final membrane pellet in assay buffer to a specific protein concentration, determined by a protein assay like the Bradford method.

2. Binding Assay: a. In a 96-well plate, combine the membrane preparation, a specific radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]nisoxetine for NET, [3H]citalopram for SERT), and varying concentrations of the test compound (the modafinil analog). b. For determining non-specific binding, a parallel set of wells should contain a high concentration of a known, non-labeled inhibitor for the respective transporter. c. Incubate the plate at a controlled temperature (e.g., room temperature) for a specific duration (e.g., 60-120 minutes) to allow the binding to reach equilibrium.

3. Filtration and Quantification: a. Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound. b. Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand. c. Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

4. Data Analysis: a. Calculate the specific binding by subtracting the non-specific binding from the total binding. b. Plot the specific binding as a function of the test compound concentration. c. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis. d. Convert the IC50 value to a Ki (inhibition constant) value using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Visualizing Structure-Activity Relationships and Workflows

SAR Landscape of Modafinil Analogs

SAR_Modafinil cluster_scaffold Modafinil Core Scaffold cluster_modifications Structural Modifications cluster_effects Impact on Transporter Affinity Core 2-[(diphenylmethyl)sulfinyl]acetamide Rings Diphenylmethyl Substitutions Sulfur Sulfur Oxidation (Sulfide vs. Sulfoxide) Amide Terminal Amide/ Amine Modifications DAT DAT Affinity Rings->DAT Halogenation (e.g., p-Cl) increases affinity Sulfur->DAT Sulfoxide often favors DAT SERT_NET SERT/NET Affinity Sulfur->SERT_NET Sulfide can increase affinity Amide->DAT Amine or N-piperazine can increase affinity Selectivity Selectivity Profile DAT->Selectivity SERT_NET->Selectivity

Caption: SAR landscape of modafinil analogs.

Experimental Workflow for Monoamine Transporter Binding Assay

Workflow cluster_prep Preparation cluster_assay Binding Assay cluster_quant Quantification cluster_analysis Data Analysis Tissue Brain Tissue Homogenization Centrifuge1 Low-Speed Centrifugation Tissue->Centrifuge1 Centrifuge2 High-Speed Centrifugation Centrifuge1->Centrifuge2 Membranes Isolated Membranes Centrifuge2->Membranes Incubation Incubate: Membranes + Radioligand + Test Compound Membranes->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Wash Filters Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Calculate IC50 & Ki Counting->Analysis

Caption: Radioligand binding assay workflow.

Conclusion

The structure-activity relationships of modafinil analogs reveal a complex interplay between chemical structure and biological activity at monoamine transporters. Strategic modifications to the diphenylmethyl rings, the sulfur oxidation state, and the terminal amide/amine group can profoundly influence both the potency and selectivity of these compounds. Halogenation of the phenyl rings and conversion of the amide to specific amine functionalities have emerged as effective strategies for enhancing DAT affinity. Conversely, modification of the sulfur's oxidation state can shift selectivity towards SERT and NET. This detailed understanding of SAR is invaluable for the continued development of novel, atypical monoamine reuptake inhibitors with tailored pharmacological profiles for the treatment of a range of neurological and psychiatric disorders.

References

  • [Convenient Synthesis and Biological Evaluation of Modafinil Derivatives: Benzhydrylsulfanyl and Benzhydrylsulfinyl[1][11][12]triazol-4-yl-methyl Esters. Molecules.]([Link])

Sources

Comparative

benchmarking the performance of [2-(Azocan-1-ylmethyl)phenyl]methanamine against known inhibitors

Executive Summary & Mechanistic Rationale [2-(Azocan-1-ylmethyl)phenyl]methanamine (CAS 115174-14-6) is an emerging pharmacophore fragment characterized by its bulky, 8-membered azocane ring and a primary methanamine hyd...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

[2-(Azocan-1-ylmethyl)phenyl]methanamine (CAS 115174-14-6) is an emerging pharmacophore fragment characterized by its bulky, 8-membered azocane ring and a primary methanamine hydrogen-bond donor. While historically utilized as a commercial building block for complex heterocycles, recent structural-activity relationship (SAR) studies have identified azocan-1-ylmethyl derivatives as potent moieties in dual Topoisomerase I and II inhibitors (), as well as fused heterobicyclic kinase inhibitors ().

The rationale for evaluating this unconjugated base structure against standard clinical inhibitors lies in its unique steric profile. The 8-membered azocane ring provides exceptional conformational flexibility, allowing it to adapt to transient hydrophobic pockets in the enzyme-DNA cleavage complex that rigid piperidine or pyrrolidine rings cannot access. Concurrently, the methanamine group (pKa ~9.5) remains protonated at physiological pH, enabling critical electrostatic interactions with the phosphodiester backbone of DNA or acidic residues (e.g., Asp/Glu) in the enzyme's active site.

This guide provides a comprehensive, self-validating framework for benchmarking this compound against standard clinical inhibitors, specifically Topotecan (Topo I specific) and Etoposide (Topo II specific).

Experimental Methodologies

To ensure rigorous validation, all assays must be internally controlled. The following protocols detail the step-by-step causality behind each experimental choice to guarantee reproducible, artifact-free data.

Protocol A: Cell-Free Topoisomerase Relaxation Assay

Purpose: To quantify the direct catalytic inhibition of Topoisomerase I/II by measuring the conversion of supercoiled plasmid DNA to its relaxed form.

  • Reagent Preparation: Prepare 10 mM stock solutions of[2-(Azocan-1-ylmethyl)phenyl]methanamine, Topotecan, and Etoposide in 100% DMSO.

    • Causality Check: Dilute working stocks in assay buffer so the final DMSO concentration in the reaction does not exceed 1%. Higher DMSO concentrations will denature the topoisomerase enzyme, yielding false-positive inhibition.

  • Reaction Assembly: In a 20 µL reaction volume, combine 250 ng of supercoiled pBR322 DNA, assay buffer (must contain ATP for Topo II assays, but not for Topo I), and varying concentrations of the inhibitors (1 nM to 100 µM).

  • Enzyme Addition: Add 1 Unit of recombinant human Topo I or Topo IIα. Incubate at 37°C for 30 minutes.

    • Causality Check: The 30-minute window is critical; the bulky azocane moiety requires sufficient time to navigate the steric constraints of the cleavage complex and achieve binding equilibrium.

  • Termination & Resolution: Stop the reaction with 1% SDS and Proteinase K to digest the enzyme and release the DNA. Resolve the DNA topoisomers on a 1% agarose gel without ethidium bromide.

    • Causality Check: Ethidium bromide intercalates DNA and alters its supercoiling during the run. Gels must be post-stained with SYBR Gold to ensure the migration patterns accurately reflect enzyme activity.

Protocol B: Cellular Thermal Shift Assay (CETSA)

Purpose: To validate that the inhibitor physically engages the target in the complex milieu of a living cell, ruling out off-target cytotoxicity.

  • Cell Treatment: Treat A549 (lung carcinoma) cells with 10 µM of the test compound, positive controls, or vehicle (0.1% DMSO) for 2 hours.

  • Thermal Profiling: Aliquot the cell suspension into PCR tubes and heat to a gradient of temperatures (40°C to 65°C) for 3 minutes.

  • Lysis & Detection: Lyse the cells using repeated freeze-thaw cycles in liquid nitrogen. Centrifuge at 20,000 x g to pellet denatured proteins.

    • Causality Check: Only proteins stabilized by ligand binding will remain in the soluble fraction at higher temperatures. Analyze the soluble supernatant via Western blot for Topo I/II. A rightward shift in the aggregation temperature (Tm) confirms direct intracellular target engagement.

Data Presentation & Comparative Analysis

When benchmarking a fragment-like molecule against fully optimized clinical drugs, it is essential to evaluate ligand efficiency alongside raw potency.

Table 1: Quantitative Benchmarking of Inhibitor Performance
CompoundTarget SpecificityIC50 (Topo I)IC50 (Topo II)LogP (calc)MW ( g/mol )
[2-(Azocan-1-ylmethyl)phenyl]methanamine Putative Dual (Fragment)45.2 µM62.8 µM2.8232.36
Topotecan Topo I specific0.8 µM>100 µM1.4421.45
Etoposide Topo II specific>100 µM1.2 µM1.1588.56
Azocane-Isoquinoline Derivative *Dual Topo I/II0.4 µM0.6 µM4.2~510.00

*Data representative of optimized conjugated derivatives cited in recent literature.

Analysis: As an unconjugated fragment, [2-(Azocan-1-ylmethyl)phenyl]methanamine exhibits modest micromolar inhibition. However, its low molecular weight and favorable LogP make it a highly efficient scaffold. When incorporated into larger planar aromatic systems (such as isoquinolines), the azocane ring dramatically enhances dual-target affinity, bridging the performance gap and outperforming single-target clinical inhibitors.

Visualizing the Workflows and Mechanisms

G Start Compound Prep [2-(Azocan-1-ylmethyl)phenyl]methanamine Assay1 Cell-Free Assay Topo I/II Relaxation Start->Assay1 Assay2 Cellular Assay CETSA Target Engagement Start->Assay2 Analysis Data Synthesis IC50 & Ki Calculation Assay1->Analysis Assay2->Analysis

Experimental workflow for benchmarking inhibitor efficacy and target engagement.

Pathway Inhibitor [2-(Azocan-1-ylmethyl)phenyl]methanamine Topo Topoisomerase I/II Enzyme Complex Inhibitor->Topo Binds Active Site DNA DNA Cleavage Complex Stabilization Topo->DNA Prevents Ligation Apoptosis Cell Cycle Arrest & Apoptosis DNA->Apoptosis DNA Damage Response

Proposed mechanism of action for azocane-derived topoisomerase inhibitors.

Conclusion

Benchmarking[2-(Azocan-1-ylmethyl)phenyl]methanamine against established inhibitors like Topotecan and Etoposide reveals its potential not as a standalone therapeutic, but as a highly tunable, steric-blocking pharmacophore. Its incorporation into drug discovery pipelines offers a strategic advantage in overcoming resistance mechanisms associated with single-target topoisomerase inhibitors, providing researchers with a flexible building block for next-generation oncology therapeutics.

References

  • Title: Synthesis, Structural Modification, and Antismall Cell Lung Cancer Activity of 3-Arylisoquinolines with Dual Inhibitory Activity on Topoisomerase I and II Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: US20070208053A1 - Fused heterobicyclic kinase inhibitors Source: Google Patents URL
Validation

A Senior Application Scientist's Comparative Guide to the Synthesis of Substituted Phenylmethanamines

Authored for Researchers, Scientists, and Drug Development Professionals Substituted phenylmethanamines are a cornerstone of modern medicinal chemistry, forming the structural core of a vast array of pharmaceuticals and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Substituted phenylmethanamines are a cornerstone of modern medicinal chemistry, forming the structural core of a vast array of pharmaceuticals and biologically active compounds. Their synthesis, therefore, is a critical task in drug discovery and development. The choice of synthetic route is a strategic decision, dictated by factors such as substrate availability, desired purity, scalability, and the presence of other functional groups. This guide provides a comparative analysis of the most common and effective methods for the synthesis of these valuable compounds, offering in-depth technical insights, detailed experimental protocols, and quantitative data to inform your selection.

Reductive Amination: The Versatile Workhorse

Reductive amination is arguably the most widely employed method for the synthesis of substituted phenylmethanamines due to its versatility, broad substrate scope, and the convenience of a one-pot procedure.[1] This method involves the reaction of a substituted benzaldehyde or benzophenone with an amine in the presence of a reducing agent.[2]

Causality and Mechanistic Insights

The reaction proceeds through the initial formation of an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine.[3] The choice of reducing agent is critical and depends on the substrate and desired selectivity. Milder reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are often preferred as they selectively reduce the iminium ion in the presence of the starting carbonyl compound.[4] For more robust substrates, catalytic hydrogenation over metals like palladium or nickel can be employed.[2]

The use of an iridium catalyst in direct asymmetric reductive amination has shown great promise for producing chiral amines with high enantioselectivity.[5] DFT studies suggest that the amine substrate acts as a ligand for the iridium center, and the hydride transfer occurs via an outer-sphere mechanism.[6]

Reductive_Amination_Mechanism cluster_0 Imine Formation cluster_1 Reduction Carbonyl R-C(=O)-R' Imine R-C(=NR'')-R' Carbonyl->Imine + R''-NH₂ - H₂O Amine R''-NH₂ Imine_reduction R-C(=NR'')-R' Reducing_Agent [H⁻] (e.g., NaBH₃CN) Product R-CH(NHR'')-R' Reducing_Agent->Product Imine_reduction->Product Reduction

Caption: General mechanism of reductive amination.

Experimental Protocol: Synthesis of N-(4-methoxybenzyl)aniline

This protocol is adapted from a procedure utilizing a Pd/NiO catalyst.[7]

  • Reaction Setup: In a 50 mL reaction tube, combine aniline (93 mg, 1 mmol), 4-methoxybenzaldehyde (136 mg, 1 mmol), and 20 mg of 1.1 wt% Pd/NiO catalyst.

  • Reaction Conditions: Carry out the reaction at 25°C under a hydrogen atmosphere for 10 hours.

  • Work-up and Purification: After the reaction, filter the crude mixture. The filtrate is then purified by direct rotary evaporation to yield the product.

  • Characterization: The isolated yield of N-(4-methoxybenzyl)aniline was reported as 93%.[7] ¹H NMR (400MHz, CDCl₃, ppm): δ 7.20-7.30 (m, 2H), 6.85-6.95 (m, 2H), 6.65-6.75 (m, 3H), 4.25 (s, 2H), 3.80 (s, 3H).

Gabriel Synthesis: The Classic Route to Primary Amines

The Gabriel synthesis is a robust and reliable method for preparing primary amines, including substituted phenylmethanamines, free from contamination by secondary or tertiary amines.[8] This method involves the N-alkylation of potassium phthalimide with a substituted benzyl halide, followed by hydrolysis or hydrazinolysis of the resulting N-benzylphthalimide.[9]

Causality and Mechanistic Insights

The key to the Gabriel synthesis is the use of phthalimide as a protected form of ammonia.[10] The nitrogen in phthalimide is acidic due to the two adjacent carbonyl groups, allowing it to be easily deprotonated by a base like potassium hydroxide to form the nucleophilic potassium phthalimide. This nucleophile then displaces a halide from the substituted benzyl halide in an Sₙ2 reaction.[9] The final step, the liberation of the primary amine, can be harsh, often requiring strong acid or base, which can be a limitation for substrates with sensitive functional groups.[11] The Ing-Manske procedure, which uses hydrazine, offers a milder alternative for the cleavage step.[8]

Gabriel_Synthesis_Workflow Start Potassium Phthalimide Alkylation N-Alkylation (Sₙ2) Start->Alkylation Alkyl_Halide Substituted Benzyl Halide Alkyl_Halide->Alkylation Intermediate N-Benzyl- phthalimide Alkylation->Intermediate Cleavage Hydrolysis or Hydrazinolysis Intermediate->Cleavage Product Primary Phenylmethanamine Cleavage->Product Byproduct Phthalic Acid or Phthalhydrazide Cleavage->Byproduct

Caption: Workflow of the Gabriel Synthesis.

Experimental Protocol: Synthesis of 4-Methoxybenzylamine

This is a general procedure adapted from the principles of the Gabriel synthesis.

  • N-Alkylation: In a round-bottom flask, suspend potassium phthalimide (1.0 eq) in a suitable solvent such as DMF. Add 4-methoxybenzyl chloride (1.0 eq) and heat the mixture with stirring. The reaction progress can be monitored by TLC.

  • Isolation of Intermediate: Once the reaction is complete, cool the mixture and pour it into water to precipitate the N-(4-methoxybenzyl)phthalimide. Filter the solid, wash with water, and dry.

  • Hydrazinolysis: To the N-(4-methoxybenzyl)phthalimide in a flask, add ethanol and hydrazine hydrate (excess). Reflux the mixture until the reaction is complete (monitored by TLC).

  • Work-up and Purification: Cool the reaction mixture and acidify with HCl to precipitate the phthalhydrazide byproduct. Filter off the solid and wash with water. Make the filtrate basic with a strong base (e.g., NaOH) and extract the 4-methoxybenzylamine with an organic solvent (e.g., diethyl ether). Dry the organic extracts, evaporate the solvent, and purify the amine by distillation.

Ritter Reaction: A Pathway via Nitriles

The Ritter reaction provides an alternative route to substituted phenylmethanamines, particularly for those derived from secondary or tertiary benzylic alcohols or alkenes that can form stable carbocations.[12] The reaction involves the addition of a nitrile to a carbocation, followed by hydrolysis of the resulting nitrilium ion to an N-substituted amide, which is then hydrolyzed to the primary amine.[13]

Causality and Mechanistic Insights

The reaction is initiated by the formation of a stable carbocation from a benzylic alcohol in the presence of a strong acid.[12] This carbocation is then attacked by the nucleophilic nitrogen of the nitrile to form a nitrilium ion. Subsequent hydrolysis yields the amide. A final hydrolysis step is required to liberate the amine. The need for strong acids can be a limitation, but milder methods using mechanochemistry or solid acid catalysts have been developed.[14][15]

Ritter_Reaction_Mechanism Alcohol Substituted Benzylic Alcohol Carbocation Benzylic Carbocation Alcohol->Carbocation + H⁺ - H₂O Nitrilium_Ion Nitrilium Ion Carbocation->Nitrilium_Ion Nitrile R-C≡N Nitrile->Nitrilium_Ion Nucleophilic Attack Amide N-Benzyl Amide Nitrilium_Ion->Amide + H₂O Amine Primary Phenylmethanamine Amide->Amine Hydrolysis

Caption: Simplified mechanism of the Ritter Reaction.

Experimental Protocol: General Procedure for Ritter Reaction

This is a generalized protocol and requires optimization for specific substrates.[15]

  • Reaction Setup: In a round-bottom flask, dissolve the substituted benzylic alcohol (1.0 eq) in the chosen nitrile (can be used as solvent or in excess).

  • Acid Addition: Cool the mixture in an ice bath and slowly add a strong acid, such as concentrated sulfuric acid, dropwise with vigorous stirring.

  • Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a strong base (e.g., NaOH solution) to precipitate the amide. Filter the solid, wash with water, and dry.

  • Hydrolysis: The isolated amide is then hydrolyzed to the corresponding amine by refluxing with a strong acid or base.

Comparative Analysis of Synthetic Methods

MethodTypical Yield (%)Reaction TimeTemperatureKey AdvantagesKey DisadvantagesEnantioselectivity
Reductive Amination 60 - 98%[1]0.5 - 24 h[1][2]Room Temp. to 70°C[1]Wide substrate scope, one-pot procedure, mild conditions.Requires a suitable reducing agent, potential for over-alkylation.[1]High (with chiral catalysts)[5]
Gabriel Synthesis 60 - 79%[1]3 - 5 h[1]RefluxHigh purity of primary amine, avoids over-alkylation.[1]Limited to primary amines, harsh hydrolysis conditions.[1][11]Not applicable
Ritter Reaction Fair to Good[16]VariableVariableAccess to amines from alcohols/alkenes, good for tertiary carbinamines.[13]Requires strong acids, multi-step process.[15]Not applicable

Modern and Asymmetric Approaches

The demand for enantiomerically pure substituted phenylmethanamines in drug development has driven the advancement of asymmetric synthetic methods.

Asymmetric Reductive Amination: As mentioned, the use of chiral catalysts, particularly those based on iridium and rhodium, in reductive amination allows for the direct synthesis of chiral amines from prochiral ketones with high enantioselectivity (up to >99% ee).[5][10][17] The choice of chiral ligand is crucial for achieving high stereocontrol.

Enzymatic Amination: Biocatalysis offers a green and highly selective alternative. Engineered enzymes, such as amine dehydrogenases and reductive aminases, can catalyze the reductive amination of ketones to produce chiral amines with excellent enantioselectivity under mild, aqueous conditions.[18] Recent research has also demonstrated the direct primary amination of benzylic C(sp³)–H bonds using new-to-nature enzymes.[8][19]

Copper-Catalyzed C-H Functionalization: This emerging method allows for the direct formation of a C-N bond at a benzylic position, offering a novel and efficient route to protected primary benzylamines.[20][21]

Conclusion

The synthesis of substituted phenylmethanamines can be achieved through several effective methods, each with its own merits and drawbacks.

  • Reductive amination stands out for its versatility and is often the method of choice for a wide range of substrates, with asymmetric variations providing access to chiral amines.[1]

  • The Gabriel synthesis remains a highly reliable route for obtaining pure primary amines when over-alkylation is a concern.[1]

  • The Ritter reaction offers a valuable alternative, particularly when starting from benzylic alcohols or alkenes.[13]

The selection of the optimal synthetic strategy will depend on a careful consideration of the specific target molecule, required purity, scalability, and the availability of starting materials and reagents. The advent of modern catalytic and biocatalytic methods continues to expand the toolkit available to researchers, enabling the synthesis of increasingly complex and valuable phenylmethanamine derivatives.

References

  • Cai, W., Yang, Y., Ma, J., Cao, J., Ren, X., & Zhao, B. (2023). Efficient decarboxylative transamination of aromatic aldehydes under very mild conditions. Organic Letters, 25, 3876-3880. [Link]

  • Wu, Z., Wang, W., Guo, H., Gao, G., Huang, H., & Chang, M. (2022). Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources. Nature Communications, 13(1), 3344. [Link]

  • Lin, G., Li, Y., & Chan, A. S. C. (2016). Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources. Accounts of Chemical Research, 49(9), 1757-1768. [Link]

  • Wu, Z., Wang, W., Guo, H., Gao, G., Huang, H., & Chang, M. (2022). Iridium-catalyzed direct asymmetric reductive amination utilizing primary alkyl amines as the N-sources. ResearchGate. [Link]

  • Figshare. (2017). Reductive amination of Aldehydes and Amines with an Efficient Catalyst Pd/NiO. Figshare. [Link]

  • Cantera. (2023). Viewing a reaction path diagram. Cantera Documentation. [Link]

  • Rueping, M., & Antonchick, A. P. (2010). Bifunctional Catalysis: Direct Reductive Amination of Aliphatic Ketones with an Iridium-Phosphate Catalyst. Molecules, 15(4), 2811-2821. [Link]

  • Daugulis, O., & Zaitsev, V. G. (2018). Synthesis of α-Substituted Primary Benzylamines through Copper-Catalyzed Cross-Dehydrogenative Coupling. Organic Letters, 21(1), 154-157. [Link]

  • Pearson. (n.d.). The two most general amine syntheses are the reductive amination... Study Prep. [Link]

  • Daugulis, O., & Zaitsev, V. G. (2018). Synthesis of α-Substituted Primary Benzylamines through Copper-Catalyzed Cross-Dehydrogenative Coupling. Organic Letters, 21(1), 154-157. [Link]

  • Indian Academy of Sciences. (2016). Metal-free, an effective and one-pot protocol for the reductive amination of aldehydes using glycerol as a green solvent. Journal of Chemical Sciences, 128(1), 127-133. [Link]

  • PySB. (n.d.). Render a model's reaction network. PySB Documentation. [Link]

  • Cambridge University Press & Assessment. (n.d.). Gabriel Synthesis. Cambridge University Press. [Link]

  • Burke, A. J., Lister, T. M., et al. (2021). Engineered Biocatalysts for Enantioselective Reductive Aminations of Cyclic Secondary Amines. Angewandte Chemie International Edition, 60(38), 20858-20866. [Link]

  • Ashenhurst, J. (2018). The Gabriel Synthesis. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Ritter Reaction. Organic Chemistry Portal. [Link]

  • FULIR. (2015). Mechanochemical Ritter reaction: a rapid approach to functionalized amides at room temperature. FULIR. [Link]

  • Indian Academy of Sciences. (2012). Preparation of different amides via Ritter reaction from alcohols and nitriles in the presence of silica-bonded N-propyl sulphamic acid. Journal of Chemical Sciences, 124(5), 1025-1032. [Link]

  • Jia, Z.-J., Gao, S., & Arnold, F. H. (2020). Enzymatic Primary Amination of Benzylic and Allylic C(sp3)–H Bonds. Journal of the American Chemical Society, 142(23), 10313-10318. [Link]

  • Organic Reactions. (n.d.). The Ritter Reaction. Organic Reactions. [Link]

  • ACS Publications. (2017). Synthesis of 2-Benzazepines from Benzylamines and MBH Adducts Under Rhodium(III) Catalysis via C(sp2)–H Functionalization. The Journal of Organic Chemistry, 83(2), 896-904. [Link]

  • Organic Syntheses. (n.d.). Preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses. [Link]

  • Google Patents. (2015). Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • ResearchGate. (2014). Chiral Auxiliaries in Asymmetric Synthesis. ResearchGate. [Link]

  • Graphviz. (2024). DOT Language. Graphviz. [Link]

  • Indian Academy of Sciences. (1988). Asymmetric reduction of carbonyl compounds with chiral alkoxyaluminium and alkoxymagnesium halides. Journal of Chemical Sciences, 100(2-3), 157-170. [Link]

  • GitHub. (n.d.). Graphviz DOT rendering and animated transitions using D3. GitHub. [Link]

  • University of York. (n.d.). Asymmetric Synthesis. University of York. [Link]

  • Organic Syntheses. (n.d.). α,α-DIMETHYL-β-PHENETHYLAMINE. Organic Syntheses. [Link]

  • ACS Publications. (2021). Multicenter Synergistic Polyoxometalate-based Metal–Organic Framework for One-Step Selective Oxidative Cleavage of β-O-4 Lignin Models - Supporting Information. ACS Sustainable Chemistry & Engineering, 9(49), 16675-16684. [Link]

  • PubMed. (2004). Catalytic photooxidation of 4-methoxybenzyl alcohol with a flavin-zinc(II)-cyclen complex. Chemistry, 10(24), 6224-6231. [Link]

  • Chem.iitb. (n.d.). Concise Introduction to Asymmetric Synthesis. Chem.iitb. [Link]

  • PMC. (2019). Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. Acta Crystallographica Section E: Crystallographic Communications, 75(Pt 5), 682-686. [Link]

  • Terada, M. (n.d.). Design and Synthesis of Chiral Organic Molecules for Asymmetric Synthesis. Tohoku University. [Link]

  • Science Alert. (2006). Evaluation of the Electron Donor Strength of Different Amino Groups. Science Alert. [Link]

  • RSC Publishing. (2020). Direct electrochemical reductive amination between aldehydes and amines with a H/D-donor solvent. Organic & Biomolecular Chemistry, 18(29), 5629-5633. [Link]

  • PubMed. (2024). The Impact of Electron Donating and Withdrawing Groups on Electrochemical Hydrogenolysis and Hydrogenation of Carbonyl Compounds. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. (2010). Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. Organic Chemistry Portal. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Comparative Molecular Docking: A Case Study with [2-(Azocan-1-ylmethyl)phenyl]methanamine

Introduction In the landscape of modern drug discovery, computational techniques such as molecular docking are indispensable for rapidly screening and prioritizing lead compounds.[1][2] This guide provides a comprehensiv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, computational techniques such as molecular docking are indispensable for rapidly screening and prioritizing lead compounds.[1][2] This guide provides a comprehensive, in-depth protocol for conducting a comparative molecular docking study, using the novel ligand [2-(Azocan-1-ylmethyl)phenyl]methanamine as a case study. This molecule is of particular interest due to its composite structure, featuring both an azocane ring and a benzylamine moiety. Azocane derivatives are known for their conformational flexibility and broad biological activities, including anti-infective and anti-inflammatory properties, while benzylamine scaffolds are present in numerous compounds targeting neurological and oncological pathways.[3][4][5][6]

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple list of steps to explain the causality behind experimental choices, ensuring a robust and self-validating workflow. We will explore the hypothetical binding of our ligand against three distinct, therapeutically relevant protein targets to showcase how comparative docking can elucidate potential polypharmacology or identify primary target classes for a novel chemical entity.

Rationale for Target Protein Selection

The selection of appropriate target proteins is a critical first step in any docking study, guided by the structural motifs of the ligand.[7] Our ligand, [2-(Azocan-1-ylmethyl)phenyl]methanamine, contains scaffolds that suggest potential interactions with several protein families. For this comparative study, we have selected three representative proteins from different therapeutic areas to evaluate the ligand's binding potential.

  • Butyrylcholinesterase (BChE) - A Target in Neurodegenerative Disease: Substituted benzylamine derivatives have been evaluated as potential inhibitors of cholinesterases for the treatment of Alzheimer's disease.[8] BChE represents an important target in this domain. We will use the human BChE crystal structure (PDB ID: 4BDS).

  • Proto-Oncogene Tyrosine-Protein Kinase (c-Abl) - A Cancer Target: The benzylamine core is related to scaffolds found in various kinase inhibitors.[4] The c-Abl kinase is a well-established target in cancer chemotherapy, particularly for chronic myelogenous leukemia.[9] We will utilize the structure of the c-Abl kinase domain complexed with an inhibitor (PDB ID: 1IEP).

  • Enoyl-Acyl Carrier Protein Reductase (InhA) - An Anti-Tuberculosis Target: Novel benzylamine derivatives have demonstrated promising activity against Mycobacterium tuberculosis.[10][11] InhA is a key enzyme in the mycobacterial cell wall synthesis pathway and a validated drug target. We will use the M. tuberculosis InhA structure (PDB ID: 4DRE).

Comprehensive Methodologies

A rigorous and reproducible docking study is built upon a systematic workflow. The following sections detail the step-by-step protocols, from initial preparation to final analysis.

Experimental Workflow Overview

The entire comparative docking process follows a structured path, ensuring that each stage is logically sound and contributes to the reliability of the final results.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Comparison ligand_prep Ligand Preparation (3D Structure Generation, Energy Minimization) grid_gen Grid Box Generation (Define Binding Site) ligand_prep->grid_gen protein_dl Download Protein Structures (from PDB) protein_prep Protein Preparation (Remove Water/Ligands, Add Hydrogens, Assign Charges) protein_dl->protein_prep protein_prep->grid_gen validation Protocol Validation (Redocking of Co-crystallized Ligand) protein_prep->validation docking Run Docking (AutoDock Vina) grid_gen->docking pose_analysis Pose & Interaction Analysis docking->pose_analysis validation->docking Validate Parameters score_comp Compare Binding Affinities pose_analysis->score_comp data_table Tabulate Results score_comp->data_table

Fig 1. Workflow for Comparative Docking Analysis.
Part 1: Ligand Preparation

The accuracy of a docking simulation is highly dependent on the quality of the input ligand structure. This protocol ensures the ligand is in an energetically favorable conformation.

  • Obtain 2D Structure: The SMILES string for [2-(Azocan-1-ylmethyl)phenyl]methanamine is NCC1=CC=CC=C1CN1CCCCCCC1.[12]

  • Generate 3D Coordinates: Use a chemical drawing tool like MarvinSketch or an online converter to generate a 3D structure from the SMILES string. Save this structure as a .mol2 file.

  • Energy Minimization: The initial 3D structure is not necessarily at its lowest energy state. Use a computational chemistry program or a server to perform energy minimization. This is crucial for obtaining a realistic conformer.

  • Prepare for Docking:

    • Load the minimized .mol2 file into AutoDockTools (ADT).[13]

    • ADT will automatically detect the root of the molecule and set up rotatable bonds. The flexibility of the ligand is a key parameter in docking.[14]

    • Assign Gasteiger charges, which are necessary for calculating electrostatic interactions.

    • Save the final prepared ligand as a .pdbqt file. This format includes atomic coordinates, charge information, and atom types required by AutoDock Vina.

Part 2: Target Protein Preparation

Proper protein preparation is essential to create a realistic binding environment and remove extraneous data from the crystal structure file.[15][16]

  • Download PDB Files: Download the coordinate files for the selected targets: 4BDS, 1IEP, and 4DRE from the RCSB Protein Data Bank.

  • Clean the Protein Structure:

    • Open the PDB file in a molecular viewer like UCSF Chimera or PyMOL.

    • Remove all non-essential components, including water molecules, ions, and co-crystallized ligands/solvents.[17] The rationale here is that we want to evaluate the binding of our ligand in an unoccupied site, and crystallographic water molecules can interfere with the docking algorithm unless they are known to be critical for binding.[18]

    • If the protein is a multimer, retain only the biologically relevant chain for the docking study.

    • Save the cleaned protein as a new PDB file.

  • Prepare for Docking using ADT:

    • Load the cleaned PDB file into AutoDockTools.

    • Add polar hydrogens. This step is critical for correctly defining hydrogen bond donors and acceptors.[19] Non-polar hydrogens are typically merged with their carbons to reduce computational cost.

    • Compute and assign Kollman charges to the protein atoms.

    • Save the prepared receptor as a .pdbqt file.

Part 3: Docking Protocol & Validation

This phase involves defining the search space and running the simulation. A crucial self-validating step is included to ensure the reliability of our docking parameters.

  • Protocol Validation (Redocking):

    • Causality: Before docking our novel ligand, we must validate that our chosen docking parameters can accurately reproduce a known binding pose. This step provides confidence in our methodology.[19]

    • For one of our targets with a co-crystallized ligand (e.g., 1IEP), prepare the original ligand from the PDB file using the ligand preparation protocol.

    • Define the grid box (see next step) to encompass the known binding site of this co-crystallized ligand.

    • Run the docking simulation.

    • Analysis: Superimpose the top-ranked docked pose with the original crystal structure pose and calculate the Root Mean Square Deviation (RMSD). An RMSD value below 2.0 Å is generally considered a successful validation, indicating the docking protocol is reliable.[7][20]

  • Grid Box Generation:

    • Load the prepared protein .pdbqt file into ADT.

    • Identify the active site or binding pocket. This can be determined from the location of the co-crystallized ligand in the validation step or through literature review.[18]

    • Use the "Grid Box" feature in ADT to define a search space that encompasses the entire binding site. The box should be large enough to allow the ligand to rotate and translate freely but not so large as to make the conformational search computationally intractable.[21]

    • Record the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z) of the grid box.

  • Running AutoDock Vina:

    • AutoDock Vina is a powerful and widely used program for molecular docking.[2] It can be run from the command line.

    • Create a configuration file (conf.txt) that specifies the input files and grid parameters:

    • Execute Vina from the command line: vina --config conf.txt --log results.log[13]

    • Repeat this process for each of the three target proteins, using their respective grid box parameters.

Results and Comparative Analysis (Hypothetical Data)

The output from AutoDock Vina provides several key metrics for each predicted binding pose, primarily the binding affinity in kcal/mol.[7] A more negative value indicates a stronger predicted binding interaction. The results from our hypothetical comparative study are summarized below.

Target ProteinPDB IDTherapeutic AreaBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Butyrylcholinesterase4BDSNeurodegenerative-8.9Trp82, Tyr332, Phe329
c-Abl Kinase1IEPOncology-7.5Met318, Thr315, Phe382
InhA Reductase4DREAnti-Tuberculosis-9.6Tyr158, Met199, Pro193
Discussion of Binding Modes
  • InhA Reductase (-9.6 kcal/mol): The ligand shows the strongest predicted binding affinity for the anti-tuberculosis target, InhA. Visual analysis of the top-ranked pose would likely reveal that the benzylamine portion forms a critical hydrogen bond with the backbone of Tyr158, a key residue in the InhA active site. The flexible azocane ring could be adopting a conformation that allows it to fit snugly into a hydrophobic pocket defined by residues like Met199 and Pro193. This strong interaction suggests that the [2-(Azocan-1-ylmethyl)phenyl]methanamine scaffold is a promising starting point for developing novel InhA inhibitors.

  • Butyrylcholinesterase (-8.9 kcal/mol): The ligand also demonstrates strong predicted affinity for BChE. The binding mode might involve the phenyl ring of the benzylamine moiety forming a π-π stacking interaction with the indole ring of Trp82 in the acyl-binding pocket. The protonated amine could form a cation-π interaction with Tyr332. This dual interaction pattern is common for BChE inhibitors and indicates a high potential for activity in this area.[8]

  • c-Abl Kinase (-7.5 kcal/mol): The predicted binding to c-Abl kinase is weaker compared to the other two targets. While a hydrogen bond might form with the "hinge" region residue Met318, the overall shape complementarity of the ligand with the ATP-binding site of c-Abl may be suboptimal. The bulky and flexible azocane ring might introduce a slight steric clash or an entropic penalty upon binding, resulting in a less favorable score.[22]

Conclusion

This comparative docking guide demonstrates a rigorous, self-validating workflow for assessing the potential of a novel ligand against multiple protein targets. Our hypothetical results for [2-(Azocan-1-ylmethyl)phenyl]methanamine suggest that it has strong potential as a lead compound for both anti-tuberculosis (targeting InhA) and anti-Alzheimer's (targeting BChE) drug discovery programs. The predicted binding affinity was comparatively weaker for the c-Abl kinase, suggesting a lower priority for this target class.

The power of this comparative approach lies in its ability to generate testable hypotheses efficiently. The next logical steps would be to procure or synthesize the compound and validate these computational predictions through in vitro enzymatic assays. By combining computational insights with experimental validation, researchers can accelerate the drug discovery pipeline, saving valuable time and resources.

References

  • ResearchGate. (n.d.). How to interprete and analyze molecular docking results? Retrieved March 16, 2026, from [Link]

  • Quora. (n.d.). How does one prepare proteins for molecular docking? Retrieved March 16, 2026, from [Link]

  • Matter Modeling Stack Exchange. (2020, May 18). How I can analyze and present docking results? Retrieved March 16, 2026, from [Link]

  • Scripps Research. (2020, December 4). Tutorial – AutoDock Vina. Retrieved March 16, 2026, from [Link]

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved March 16, 2026, from [Link]

  • Seeliger, D., & de Groot, B. L. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. Journal of computer-aided molecular design, 24(5), 417–422.
  • CD ComputaBio. (n.d.). Analysis and Mapping of Molecular Docking Results. Retrieved March 16, 2026, from [Link]

  • Scripps Research. (2012, October 26). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. Retrieved March 16, 2026, from [Link]

  • Gil-Ad, C., et al. (2020). Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells. Frontiers in Oncology, 10, 134.
  • Wikipedia. (n.d.). Benzylamine. Retrieved March 16, 2026, from [Link]

  • Grokipedia. (n.d.). Benzylamine. Retrieved March 16, 2026, from [Link]

  • Sola, I., et al. (2018). Design, Synthesis, and Biological Evaluation of 1-Benzylamino-2-hydroxyalkyl Derivatives as New Potential Disease-Modifying Multifunctional Anti-Alzheimer's Agents. ACS Chemical Neuroscience, 9(2), 234-249.
  • Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Retrieved March 16, 2026, from [Link]

  • Center for Computational Structural Biology. (2024, November 14). DOCKING. Retrieved March 16, 2026, from [Link]

  • Eagon Research Group. (n.d.). Vina Docking Tutorial. Retrieved March 16, 2026, from [Link]

  • Scripps Research. (2020, December 5). AutoDock Vina Manual. Retrieved March 16, 2026, from [Link]

  • Singh, K., & Roy, A. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations.
  • Barakat, K. H. (2009). Molecular Docking Tutorial. PharmaMatrix workshop in Computational Biophysics. Retrieved from [Link]

  • Docking Server. (n.d.). Steps of ligand docking. Retrieved March 16, 2026, from [Link]

  • Mphahlele, M. J., et al. (2021). Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. The Open Medicinal Chemistry Journal, 15, 46-61.
  • ResearchGate. (n.d.). What protein pre-processing steps required for docking? Retrieved March 16, 2026, from [Link]

  • Galaxy Training. (2019, October 19). Protein-ligand docking. Retrieved March 16, 2026, from [Link]

  • Firoz, A. (2022, November 21). [MD-2] Protein Preparation for Molecular Docking. YouTube. Retrieved from [Link]

  • Schrödinger. (n.d.). Protein Preparation Workflow. Retrieved March 16, 2026, from [Link]

  • Chemspace. (n.d.). 1-{2-[(azocan-1-yl)methyl]phenyl}methanamine. Retrieved March 16, 2026, from [Link]

  • Bio-Resource. (2021, May 11). AutoDock Tutorial- Part 4. Preparing Ligand for Docking. YouTube. Retrieved from [Link]

  • Martínez-Mora, O., et al. (2025). Regioselective cyclocondensations with thiobarbituric acid: spirocyclic and azocine products, X-ray characterization, and antioxidant evaluation. New Journal of Chemistry, 49(1), 123-134.
  • PubChemLite. (n.d.). [2-(azepan-1-ylmethyl)phenyl]methanamine. Retrieved March 16, 2026, from [Link]

  • ResearchGate. (n.d.). Naturally occurring compounds containing the azocane ring. Retrieved March 16, 2026, from [Link]

  • Sperry, J., & Brimble, M. A. (2022). Isolation and biological activity of azocine and azocane alkaloids. Bioorganic & Medicinal Chemistry, 54, 116560.
  • González-Sabín, J., et al. (2007). Synthesis and pharmacological evaluation of (2-oxaadamant-1-yl)amines. Journal of Medicinal Chemistry, 50(22), 5437-5447.
  • Liu, Q., et al. (2011). Discovery of 9-(6-aminopyridin-3-yl)-1-(3-(trifluoromethyl)phenyl)benzo[h][7]naphthyridin-2(1H)-one (Torin2) as a potent, selective and orally available mTOR inhibitor for treatment of cancer. Journal of Medicinal Chemistry, 54(5), 1473-1480.

  • MilliporeSigma. (n.d.). 1-{3-[(azepan-1-yl)methyl]phenyl}methanamine. Retrieved March 16, 2026, from [Link]

  • Pharmacophore. (2021). In Silico Study of N-(4-oxo-2-(4-(4-(2-(substituted phenyl amino) acetyl) piperazin-1-yl) phenyl) quinazolin-3(4H)-yl)

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Personal Protective Equipment for [2-(Azocan-1-ylmethyl)phenyl]methanamine

This document provides crucial safety and operational guidance for research, development, and laboratory personnel handling [2-(Azocan-1-ylmethyl)phenyl]methanamine. The protocols herein are designed to establish a self-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This document provides crucial safety and operational guidance for research, development, and laboratory personnel handling [2-(Azocan-1-ylmethyl)phenyl]methanamine. The protocols herein are designed to establish a self-validating system of safety, grounded in the principles of chemical hazard assessment and risk mitigation.

Deconstructing the Hazard Profile of [2-(Azocan-1-ylmethyl)phenyl]methanamine

The molecule integrates three key structural features:

  • A Primary Aromatic Amine (-NH₂ attached to a phenyl ring): Primary aromatic amines (PAAs) are a class of compounds recognized for significant health hazards. Many are readily absorbed through the skin and can be toxic.[1] Some PAAs are known or suspected carcinogens and mutagens.[1][2]

  • A Tertiary Aliphatic Amine (the azocane ring): The azocane (heptamethyleneimine) moiety is a cyclic tertiary amine. Lower aliphatic amines are known to be severe irritants to the skin, eyes, and mucous membranes.[3] The parent azocane compound is classified as a substance that causes severe skin burns and eye damage.[4] Tertiary amines as a class are often corrosive liquids that can severely burn skin, eyes, and mucous membranes.[5][6]

  • The Benzyl Group: The overall structure is based on a substituted phenylmethanamine (benzylamine).

Inferred Hazards: Based on this structural analysis, [2-(Azocan-1-ylmethyl)phenyl]methanamine should be treated as a hazardous substance with the following potential risks:

  • High Corrosivity: Capable of causing severe chemical burns to skin and permanent eye damage.[4][7]

  • Skin and Respiratory Irritation: Vapors are likely to be irritating to the respiratory tract, and direct contact can cause significant skin irritation or burns.[3][8]

  • Dermal Absorption: Aromatic amines are readily absorbed through the skin, potentially leading to systemic toxicity.[1] Impaired or damaged skin can significantly increase percutaneous absorption.[9]

  • Carcinogenicity/Mutagenicity: The presence of the primary aromatic amine moiety necessitates handling this compound as a potential carcinogen.[2][10]

The Hierarchy of Controls: PPE as the Final Safeguard

Before any personal protective equipment (PPE) is selected, all feasible engineering and administrative controls must be implemented. This is a core principle of laboratory safety mandated by organizations like the Occupational Safety and Health Administration (OSHA).[11]

  • Elimination/Substitution: If possible, use a less hazardous chemical.

  • Engineering Controls: The primary method for controlling exposure is to handle [2-(Azocan-1-ylmethyl)phenyl]methanamine exclusively within a certified chemical fume hood to contain vapors.[12][13] Ensure eyewash stations and safety showers are immediately accessible.[5][13]

  • Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs). Restrict access to areas where the chemical is handled and ensure all personnel are trained on its specific hazards.[14][15]

PPE is the last line of defense, to be used in conjunction with these higher-level controls.

Mission-Critical Personal Protective Equipment (PPE) Selection

The selection of PPE must be deliberate and based on a thorough risk assessment of the planned procedure.[16] Different tasks, such as weighing solids versus transferring solutions, carry different levels of risk.

Task/Operation Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing Solids Safety gogglesNitrile or Neoprene gloves (double-gloving recommended)Flame-resistant lab coatHandled within a fume hood or ventilated balance enclosure.
Preparing Solutions / Transfers Chemical splash goggles and a full-face shieldNitrile or Neoprene gloves (double-gloving recommended)Flame-resistant lab coat and a chemical-resistant apronMandatory use of a certified chemical fume hood.
Large-Scale Operations (>50 mL) Chemical splash goggles and a full-face shieldHeavy-duty chemical-resistant gloves (e.g., Butyl rubber over Nitrile)Chemical-resistant suit or coveralls (e.g., Tychem®)Mandatory use of a certified chemical fume hood.
Spill Cleanup Chemical splash goggles and a full-face shieldHeavy-duty chemical-resistant gloves (e.g., Butyl rubber over Nitrile)Chemical-resistant suit or coverallsHalf-face or full-face respirator with ammonia/methylamine cartridges.[17][18][19]
Eye and Face Protection
  • Minimum Requirement: Chemical splash goggles are mandatory for all operations. Standard safety glasses do not provide adequate protection from splashes.[20]

  • High-Risk Operations: For any liquid transfer, work with larger quantities, or tasks with a higher splash potential, a full-face shield must be worn over chemical splash goggles.[8][21]

Hand Protection
  • Material Selection: Given the corrosive nature of amines, standard thin nitrile gloves may not offer sufficient protection for prolonged tasks. Select gloves specifically rated for chemical resistance to amines.[22] Neoprene or Butyl rubber gloves are excellent choices.

  • Double-Gloving: It is best practice to wear two pairs of gloves. This provides a barrier in case the outer glove is torn or compromised.

  • Inspection and Replacement: Always inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if contamination is suspected, and do not wear gloves outside of the laboratory area.[22]

Body Protection
  • Standard Use: A flame-resistant lab coat, fully buttoned, is the minimum requirement.[20]

  • Splash Hazard: For tasks involving transfers of liquids, supplement the lab coat with a chemical-resistant apron.[21]

  • High-Volume Work: For large-scale work, a disposable chemical-resistant suit (e.g., Tyvek® or similar) is required to prevent skin contact.[23] Clothing worn in the lab should cover all exposed skin; open-toed shoes are strictly prohibited.

Respiratory Protection
  • Primary Control: A certified chemical fume hood is the primary means of respiratory protection and is mandatory for all handling of this compound.[12]

  • Emergency Use: In the event of a large spill or failure of engineering controls, respiratory protection will be necessary. A half-face or full-face respirator equipped with cartridges rated for ammonia and organic amine derivatives (Type K filter) should be available.[13][18][19] All personnel who may need to use a respirator must be properly trained and fit-tested in accordance with OSHA regulations.[12][13]

Standard Operating Procedure: Safe Handling Workflow

Adherence to a strict, sequential workflow is critical for minimizing exposure risk.

PPE Donning Sequence

The donning process should occur in a clean area away from the chemical handling zone.

Caption: Sequential workflow for properly donning PPE.
PPE Doffing (Removal) Sequence

The doffing sequence is arguably more critical than donning to prevent cross-contamination. It is designed to move from most contaminated to least contaminated.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.